STC314
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H17Na7O32S7 |
|---|---|
Molecular Weight |
1070.7 g/mol |
IUPAC Name |
heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C13H24O32S7.7Na/c1-35-12-10(44-51(29,30)31)8(42-49(23,24)25)6(4(38-12)2-36-46(14,15)16)40-13-11(45-52(32,33)34)9(43-50(26,27)28)7(41-48(20,21)22)5(39-13)3-37-47(17,18)19;;;;;;;/h4-13H,2-3H2,1H3,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;;;;/q;7*+1/p-7/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13+;;;;;;;/m1......./s1 |
InChI Key |
LDYMHHKWXRUKFZ-BLCUBZQJSA-G |
Origin of Product |
United States |
Foundational & Exploratory
STC314 for Acute Respiratory Distress Syndrome (ARDS) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. A growing body of evidence implicates extracellular histones, released from dying cells during inflammation, as key mediators of lung injury in ARDS. STC314, a novel polyanionic molecule, is being investigated as a potential therapeutic agent for ARDS due to its ability to neutralize circulating histones. This technical guide provides a comprehensive overview of the preclinical research on this compound for ARDS, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.
Introduction: The Role of Extracellular Histones in ARDS
ARDS is a devastating clinical syndrome with high mortality rates, and effective pharmacological treatments are urgently needed.[1][2][3] The pathophysiology of ARDS involves damage to the alveolar-capillary barrier, leading to pulmonary edema, inflammation, and severe hypoxemia.[4]
Extracellular histones, released during inflammatory processes and cell death, have emerged as significant damage-associated molecular patterns (DAMPs) in the pathogenesis of ARDS.[1][2] These highly cationic proteins can induce endothelial and epithelial cell injury, promote inflammation, and contribute to coagulation abnormalities.[5][6] Studies have shown a significant correlation between the levels of circulating histones and the severity and mortality of ARDS in patients.[5] This makes extracellular histones a promising therapeutic target for ARDS.[1][2]
This compound: A Novel Histone-Neutralizing Agent
This compound is a polyanionic molecule, specifically a β-O-methyl cellobiose (B7769950) sulfate (B86663) sodium salt (mCBS.Na), designed to neutralize the cytotoxic effects of cationic extracellular histones through electrostatic interactions.[3][7] By binding to histones, this compound is hypothesized to prevent their interaction with cell surfaces, thereby mitigating downstream inflammatory and cytotoxic effects.[7]
Proposed Mechanism of Action
Extracellular histones contribute to lung injury in ARDS through several mechanisms, including the activation of Toll-like receptors (TLRs) and the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines and endothelial damage.[1][3] this compound, by sequestering extracellular histones, is believed to interrupt this pathological cascade.
Caption: Proposed signaling pathway of this compound in ARDS.
Preclinical Evidence for this compound in ARDS
A key preclinical study investigated the efficacy of STC3141 (a specific formulation of this compound) in a rat model of ARDS induced by a lipopolysaccharide (LPS) double-hit.[2][3][5] This study demonstrated that this compound treatment, particularly at higher doses, significantly improved several key parameters of lung injury, with effects comparable to the corticosteroid dexamethasone.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the aforementioned preclinical study.
Table 1: Effect of this compound on Inflammatory Markers
| Parameter | LPS Only Group | LPS + this compound (Low Dose) | LPS + this compound (Medium Dose) | LPS + this compound (High Dose) | LPS + Dexamethasone |
| Plasma Histone H3 | Significantly Increased vs. Sham | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
| Plasma MPO | Significantly Increased vs. Sham | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
| BALF WBC Count | Significantly Increased vs. Sham | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
| BALF Neutrophil Count | Significantly Increased vs. Sham | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
MPO: Myeloperoxidase, BALF: Bronchoalveolar Lavage Fluid, WBC: White Blood Cell. Doses for this compound were 5, 25, and 100 mg/kg for low, medium, and high, respectively. Dexamethasone was administered at 2.5 mg/kg.[2][5]
Table 2: Effect of this compound on Physiological Parameters of Lung Injury
| Parameter | LPS Only Group | LPS + this compound (Low Dose) | LPS + this compound (Medium Dose) | LPS + this compound (High Dose) | LPS + Dexamethasone |
| Arterial PO2 (mmHg) | 77.5 ± 11.4 | Significantly Higher vs. LPS | Significantly Higher vs. LPS | Significantly Higher vs. LPS | Significantly Higher vs. LPS |
| Oxygen Saturation (%) | 95.3 ± 2.5 | - | - | - | Significantly Higher vs. LPS |
| Lung Wet-to-Dry Ratio | Significantly Increased vs. Sham | - | - | Significantly Lower vs. LPS | Significantly Lower vs. LPS |
PO2: Partial Pressure of Oxygen. Data presented as mean ± SEM where available.[5]
Experimental Workflow
The preclinical study utilized a well-defined experimental workflow to induce and treat ARDS in a rat model.
Caption: Experimental workflow for the preclinical study of this compound in a rat model of ARDS.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical research of this compound for ARDS.
LPS-Induced ARDS Model in Rats
This protocol describes a "double-hit" model to induce a more clinically relevant form of ARDS.
-
Animals: Male Sprague-Dawley rats are used.
-
First Hit (Systemic Inflammation): A solution of Lipopolysaccharide (LPS) from Escherichia coli is prepared in sterile saline. An intraperitoneal (IP) injection of LPS at a dose of 0.8 mg/kg is administered.[2]
-
Incubation: The animals are observed for 16 hours.
-
Second Hit (Local Lung Injury): A solution of LPS is administered via intra-tracheal (IT) nebulization at a dose of 5 mg/kg.[2]
-
Confirmation of ARDS: The development of ARDS is confirmed by observing decreased oxygenation, evidence of lung edema, and histological changes.[5]
Lung Wet-to-Dry (W/D) Ratio
This method is used to quantify pulmonary edema.
-
Sample Collection: At the end of the experiment, the lungs are excised.
-
Wet Weight Measurement: The lungs are blotted dry to remove excess surface blood and fluid, and the wet weight is immediately recorded.
-
Dry Weight Measurement: The lungs are then placed in an oven at 60-80°C for 48-72 hours until a constant dry weight is achieved.
-
Calculation: The W/D ratio is calculated by dividing the wet weight by the dry weight. An increased ratio indicates greater edema.
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is used as an indicator of neutrophil infiltration.
-
Tissue Homogenization: A weighed portion of lung tissue is homogenized in an appropriate buffer.
-
Centrifugation: The homogenate is centrifuged to pellet insoluble material.
-
Assay: The supernatant is used for the MPO activity assay, which is typically a colorimetric or fluorometric assay. The assay principle involves the MPO-catalyzed reaction of a substrate (e.g., o-dianisidine or a fluorogenic substrate) with hydrogen peroxide, leading to a measurable change in absorbance or fluorescence.
-
Quantification: MPO activity is quantified by comparing the sample readings to a standard curve generated with purified MPO.
Histone H3 ELISA
This assay is used to quantify the levels of circulating histone H3 in plasma or bronchoalveolar lavage fluid (BALF).
-
Sample Preparation: Plasma is collected using an anticoagulant like EDTA or heparin and centrifuged to remove cells. BALF is centrifuged to remove cells and debris.
-
ELISA Procedure: A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is typically used.
-
A microplate is pre-coated with a capture antibody specific for histone H3.
-
Samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored or chemiluminescent signal.
-
The signal intensity is measured using a plate reader and is proportional to the amount of histone H3 in the sample.
-
-
Quantification: The concentration of histone H3 in the samples is determined by comparison to a standard curve.
Clinical Development of this compound for ARDS
This compound is currently in early-stage clinical development for the treatment of ARDS.
A Phase Ib, randomized, double-blind, placebo-controlled study was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound administered as a continuous intravenous infusion in Chinese patients with mild to moderate ARDS (NCT05000671). The primary objective is to assess the safety and tolerability of this compound. Secondary objectives include evaluating the pharmacokinetics of this compound. Efficacy, as measured by changes in the Murray Lung Injury Score and biomarkers, is an exploratory objective.
As of the date of this guide, the results of this clinical trial have not been publicly disclosed. The successful completion of this and subsequent clinical trials will be crucial in determining the therapeutic potential of this compound for patients with ARDS.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic approach for ARDS by neutralizing a key driver of lung injury, extracellular histones. Preclinical data in a clinically relevant animal model of ARDS are encouraging, demonstrating significant improvements in inflammation and lung function. The ongoing clinical development program will be critical in translating these preclinical findings to the clinical setting. Future research should continue to explore the full therapeutic potential of this compound, including optimal dosing and patient populations most likely to benefit from this novel treatment strategy. The scientific community awaits the results of the Phase Ib clinical trial to further guide the development of this potentially life-saving therapy for ARDS.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment with Allogenic Mesenchymal Stromal Cells for Moderate to Severe Acute Respiratory Distress Syndrome: A Double-Blind, Placebo-controlled, Multi-Center, Phase 2b Clinical Trial (STAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Designing an ARDS trial for 2020 and beyond: focus on enrichment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical trials in acute respiratory distress syndrome: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
The Anti-Inflammatory Properties of STC314: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
STC314 is a novel synthetic polyanionic molecule with demonstrated anti-inflammatory properties, primarily through the neutralization of cytotoxic extracellular histones. This technical guide provides an in-depth review of the current understanding of this compound, including its mechanism of action, preclinical data in inflammatory models, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for a range of inflammatory conditions.
Introduction to this compound
This compound, chemically known as β-O-methyl-cellobioside-hepta sulfate (B86663) sodium salt (mCBS.Na), is a small polyanionic compound designed to sequester and neutralize extracellular histones.[1][2] In various pathological states, such as sepsis and acute respiratory distress syndrome (ARDS), damaged or dying cells release histones into the extracellular space.[3] These positively charged proteins can act as damage-associated molecular patterns (DAMPs), triggering inflammatory responses and causing direct cytotoxicity to endothelial and other cells, contributing to organ damage.[3][4] this compound leverages electrostatic interactions to bind to these cationic histones, thereby mitigating their pathological effects.[1][3]
Mechanism of Action: Histone Neutralization
The primary anti-inflammatory mechanism of this compound is its ability to bind to and neutralize circulating extracellular histones.[1][3] Extracellular histones, particularly H3 and H4, are highly cytotoxic and pro-inflammatory.[4][5] They can disrupt cell membranes, induce platelet aggregation, and promote the formation of neutrophil extracellular traps (NETs), which can exacerbate inflammation and lead to thrombosis.[3][4]
By electrostatically binding to these histones, this compound is proposed to inhibit these downstream pathological events.[1][3] This mechanism is distinct from many traditional anti-inflammatory agents that target specific enzymes or receptors in inflammatory pathways. The action of this compound is upstream, targeting a key trigger of sterile inflammation.
Signaling Pathway of Histone-Mediated Inflammation and this compound Intervention
Caption: Mechanism of this compound in neutralizing extracellular histones.
Preclinical Evidence in an Animal Model of Acute Lung Injury
A key study investigated the efficacy of this compound in a rat model of acute lung injury (ALI) induced by a "double-hit" of lipopolysaccharide (LPS).[6] This model mimics key features of clinical ARDS.
Summary of Quantitative Data
The following tables summarize the key findings from the preclinical rat model of LPS-induced ALI.[6]
Table 1: Effects of this compound on Inflammatory Markers and Physiological Parameters
| Parameter | Sham | LPS Only | LPS + this compound (Low Dose) | LPS + this compound (Medium Dose) | LPS + this compound (High Dose) | LPS + Dexamethasone |
| Circulating Histone Levels | Lower | Higher | No Significant Change | No Significant Change | Significantly Lower | Significantly Lower |
| BALF Histone Concentration | Lower | Higher | No Significant Change | No Significant Change | No Significant Change | Significantly Lower |
| Lung Wet-to-Dry Ratio | Lower | Higher | No Significant Change | No Significant Change | Significantly Lower | Significantly Lower |
| Arterial PO2 (mmHg) | 103.3 ± 5.9 | 77.5 ± 11.4 | Improved | Improved | Improved | Improved |
| BALF WBC Count | Lower | Higher | Significantly Lower | Significantly Lower | Significantly Lower | Significantly Lower |
| BALF Neutrophil Count | Lower | Higher | Significantly Lower | Significantly Lower | Significantly Lower | Significantly Lower |
| BALF MPO | Lower | Higher | Significantly Lower | Significantly Lower | Significantly Lower | Significantly Lower |
| BALF Histone H3 | Lower | Higher | Significantly Lower | Significantly Lower | Significantly Lower | Significantly Lower |
| Lung Injury Score | Lower | Higher | No Significant Change | Significantly Lower | Significantly Lower | Significantly Lower |
BALF: Bronchoalveolar Lavage Fluid; WBC: White Blood Cell; MPO: Myeloperoxidase. Data are presented as trends or significant changes as reported in the study.[6]
Experimental Protocols
Experimental Workflow for LPS-Induced ALI in Rats
Caption: Workflow of the preclinical LPS-induced ALI rat model.
Detailed Methodology for LPS-Induced ALI Model:
-
Animals: Male Sprague-Dawley rats were utilized for the study.[6]
-
Acclimatization: Animals were acclimatized to laboratory conditions before the experiment.
-
LPS Double-Hit Induction:
-
Group Allocation: Following the second LPS hit, the rats were randomized into the following groups:
-
Sham (saline controls)
-
LPS only
-
LPS + this compound (5, 25, or 100 mg/kg intravenously every 8 hours)
-
LPS + Dexamethasone (2.5 mg/kg intraperitoneally every 24 hours)[6]
-
-
Monitoring and Sample Collection: The animals were observed for 72 hours.[6] At the end of the observation period, blood and bronchoalveolar lavage fluid (BALF) were collected for analysis of histone levels, white blood cell counts, neutrophil counts, and myeloperoxidase (MPO) levels. Lung tissue was collected for wet-to-dry ratio measurement and histopathological examination.[6]
Clinical Investigations
A pilot study of this compound has been conducted in critically ill patients with sepsis.[1] This open-label, dose-adjusted study aimed to assess the safety, tolerability, and pharmacokinetics of this compound. The study reported that this compound had an acceptable safety and tolerability profile.[1] The most frequently reported adverse event related to the study drug was a mild prolongation of the activated partial thromboplastin (B12709170) time (aPTT).[1] The terminal half-life was approximately 9 hours in patients not receiving renal replacement therapy.[1]
Additionally, a Phase Ib clinical trial (NCT05000671) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in Chinese patients with Acute Respiratory Distress Syndrome (ARDS) via continuous intravenous infusion.[7]
Conclusion
This compound represents a promising therapeutic candidate for inflammatory conditions characterized by high levels of extracellular histones. Its unique mechanism of action, focused on neutralizing a key upstream trigger of inflammation and cytotoxicity, sets it apart from many existing anti-inflammatory drugs. Preclinical data in a rat model of ARDS demonstrates its potential to reduce lung injury and inflammation.[6] Early clinical data in sepsis patients suggest a favorable safety profile.[1] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in ARDS, sepsis, and other histone-mediated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2019113645A1 - Compounds for treating and preventing extracellular histone mediated pathologies - Google Patents [patents.google.com]
- 3. Neutralization of extracellular histones by sodium-Β-O-methyl cellobioside sulfate in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Externalized histone H4 orchestrates chronic inflammation by inducing lytic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone H4 directly stimulates neutrophil activation through membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STC3141 improves acute lung injury through neutralizing circulating histone in rat with experimentally-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
STC314: A Potential Therapeutic for Mitigating Platelet Activation and Erythrocyte Damage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular histones, released during inflammation and cell death, are potent drivers of thromboinflammatory responses, contributing significantly to the pathogenesis of various critical illnesses. Their cytotoxic effects include the activation of platelets, leading to aggregation and thrombosis, and damage to erythrocytes, resulting in hemolysis and anemia. STC314, a small polyanionic compound, has emerged as a promising therapeutic agent that neutralizes the pathological effects of extracellular histones. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on platelet activation and erythrocyte damage, detailing the underlying mechanisms of action, experimental protocols for its evaluation, and quantitative data from preclinical studies.
Introduction
In conditions such as sepsis, trauma, and ischemia-reperfusion injury, the release of histones from damaged cells into the extracellular space can trigger a cascade of detrimental events.[1] These highly cationic proteins interact with cell membranes, leading to disruption of cellular integrity and function. Platelets and erythrocytes are particularly susceptible to histone-mediated injury. Histones can induce platelet activation, aggregation, and degranulation, contributing to the formation of microthrombi and the exacerbation of inflammatory responses.[1] Furthermore, their interaction with red blood cells can lead to increased fragility, aggregation, and hemolysis.[1][2]
This compound (also known as mCBS) is a sulfated cellobiose (B7769950) derivative designed to electrostatically interact with and neutralize the positively charged histones, thereby mitigating their cytotoxic effects.[1] This document serves as a technical resource for professionals in the field of drug development and research, offering a detailed examination of the preclinical evidence supporting the therapeutic potential of this compound in preventing histone-induced platelet and erythrocyte pathologies.
Mechanism of Action: How this compound Protects Platelets and Erythrocytes
The primary mechanism by which this compound exerts its protective effects is through the direct neutralization of extracellular histones.[1] By binding to these cationic proteins, this compound prevents their interaction with the cell membranes of platelets and erythrocytes, thus averting the downstream pathological consequences.
Inhibition of Histone-Induced Platelet Activation
Extracellular histones activate platelets through a multi-faceted signaling cascade. Evidence suggests the involvement of Toll-like receptors (TLR2 and TLR4) on the platelet surface.[3] Upon histone binding, these receptors trigger downstream signaling pathways involving mitogen-activated protein kinases (MAPKs) such as ERK and p38, as well as the PI3K/Akt and NFκB pathways. This signaling cascade culminates in an increase in intracellular calcium concentrations, leading to platelet shape change, degranulation (release of pro-thrombotic factors), and the activation of integrin αIIbβ3, which is crucial for platelet aggregation.[4]
This compound, by sequestering extracellular histones, effectively blocks the initiation of this signaling cascade, thereby preventing platelet activation and subsequent aggregation.
Prevention of Histone-Mediated Erythrocyte Damage
Histones induce erythrocyte damage primarily by disrupting the integrity of the red blood cell membrane. This leads to increased fragility, making the cells more susceptible to lysis under shear stress.[2] Furthermore, histones can cause erythrocytes to aggregate, which can impair microcirculation.[1] this compound's ability to bind to histones prevents these direct interactions with the erythrocyte membrane, thereby preserving cell structure and function and inhibiting aggregation.
Quantitative Data on this compound's Efficacy
Preclinical studies have provided quantitative evidence of this compound's ability to counteract the detrimental effects of histones on erythrocytes.
Table 1: Inhibition of Histone-Induced Erythrocyte Aggregation by this compound (mCBS)
| Histone Concentration (µg/mL) | This compound (mCBS) Concentration (µg/mL) | Fold Change in Erythrocyte Aggregation (relative to control) |
| 400 | 0 | ~20 |
| 400 | 50 | ~15 |
| 400 | 100 | ~5 |
| 400 | 200 | ~1 |
| (Data extrapolated from graphical representations in Parish et al., Nature Communications, 2020)[1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound on platelet activation and erythrocyte damage.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of this compound to inhibit histone-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Histones (e.g., calf thymus histones)
-
This compound
-
Platelet aggregometer
-
Aggregation cuvettes with stir bars
-
Phosphate-buffered saline (PBS)
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging fresh, anticoagulated whole blood at a low speed (e.g., 200 x g) for 15 minutes. To obtain washed platelets, further process the PRP by centrifugation in the presence of a platelet washing buffer.
-
Sample Preparation: Pre-incubate PRP or washed platelets with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Aggregation Measurement:
-
Place the platelet suspension in an aggregometer cuvette with a stir bar.
-
Establish a baseline light transmission reading.
-
Add the histone solution to induce aggregation.
-
Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis: Calculate the percentage of maximum aggregation for each condition. Plot a dose-response curve for this compound's inhibitory effect.
Flow Cytometry for Platelet Activation Markers (P-selectin)
Objective: To quantify the expression of the activation marker P-selectin on the platelet surface following histone stimulation in the presence or absence of this compound.
Materials:
-
Whole blood or PRP
-
Histones
-
This compound
-
Fluorescently-labeled anti-CD62P (P-selectin) antibody
-
Fluorescently-labeled anti-CD41 or anti-CD61 antibody (platelet-specific marker)
-
Fixation buffer (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Sample Treatment: Incubate whole blood or PRP with histones in the presence of varying concentrations of this compound or vehicle control.
-
Antibody Staining: Add the fluorescently-labeled antibodies against P-selectin and a platelet-specific marker to the samples and incubate in the dark.
-
Fixation: Fix the samples to stop the reaction and stabilize the cells.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population using the platelet-specific marker.
-
Data Analysis: Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity of P-selectin expression for each condition.
Erythrocyte Hemolysis Assay
Objective: To assess the ability of this compound to protect erythrocytes from histone-induced hemolysis.
Materials:
-
Fresh whole blood
-
Histones
-
This compound
-
PBS
-
Triton X-100 (for positive control - 100% hemolysis)
-
Spectrophotometer or plate reader
Procedure:
-
Erythrocyte Preparation: Isolate erythrocytes by centrifuging whole blood and washing the red blood cell pellet with PBS.
-
Incubation: Incubate the washed erythrocytes with histones and varying concentrations of this compound or vehicle control in PBS. Include a negative control (PBS alone) and a positive control (Triton X-100).
-
Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate or cuvette and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive control.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for conditions characterized by high levels of extracellular histones. Its ability to neutralize these cytotoxic proteins translates into a marked reduction in platelet activation and erythrocyte damage in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound. Future studies should focus on elucidating the full spectrum of its in vivo efficacy in various disease models, optimizing dosing regimens, and ultimately translating these promising preclinical findings into clinical applications for the benefit of patients suffering from histone-mediated pathologies.
References
- 1. Neutralizing the pathological effects of extracellular histones with small polyanions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular histones induce erythrocyte fragility and anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular histones promote thrombin generation through platelet-dependent mechanisms: involvement of platelet TLR2 and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histones induce rapid and profound thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Research on STC314 for Prostate Cancer
A comprehensive review of scientific literature and clinical trial data reveals no current or past early-stage research investigating the compound STC314 for the treatment of prostate cancer.
While the user requested an in-depth technical guide on this specific topic, extensive searches have not yielded any preclinical or clinical studies, quantitative data, or experimental protocols related to this compound and its potential application in prostate oncology.
Initial investigations into the identity of this compound have found a compound with this designation in a different therapeutic area. Research publications describe this compound as a small polyanion designed to neutralize the pathological effects of extracellular histones, with potential applications in conditions such as sepsis. However, there is no mention of its use or investigation in any cancer-related studies, including prostate cancer.
Without any foundational research linking this compound to prostate cancer, it is not possible to fulfill the request for a technical whitepaper. This includes the inability to provide:
-
Quantitative Data: No data on IC50 values, tumor growth inhibition, or other relevant metrics exist for this compound in prostate cancer models.
-
Experimental Protocols: There are no published methodologies for in vitro or in vivo experiments involving this compound and prostate cancer cell lines or animal models.
-
Signaling Pathways and Experimental Workflows: As the mechanism of action of this compound in prostate cancer is unknown, no diagrams can be generated.
It is possible that "this compound" may be an internal codename for a compound not yet disclosed in public research or a misidentification. Should further information become available that links this compound or an alias to prostate cancer research, a detailed analysis could be performed. At present, however, the topic as specified cannot be addressed due to the lack of available data.
Methodological & Application
Application Notes and Protocols for In Vitro Assays of STC314
Audience: Researchers, scientists, and drug development professionals.
Introduction
Following a comprehensive search of available scientific literature and databases, no specific information was found for a compound designated as "STC314." Consequently, it is not possible to provide established in vitro assay starting concentrations, detailed experimental protocols, or known signaling pathways directly related to this compound.
The following sections provide generalized protocols and guidance for determining starting concentrations for a novel compound in common in vitro assays, which can be adapted once the nature and activity of this compound are characterized.
General Guidance for Determining Starting Concentrations
For a novel compound with unknown activity, a common approach is to perform a broad-range dose-response screening to determine the effective concentration range. A typical starting point for a small molecule in a cell-based assay might be in the low micromolar (µM) to nanomolar (nM) range, with a wide range of serial dilutions.
Recommended Initial Screening Range: 100 µM down to 1 nM.
This range can be adjusted based on any preliminary data regarding the compound's solubility, stability, and potential mechanism of action.
Key In Vitro Assays: Methodologies and Starting Point Determination
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental to understanding a compound's effect on cell proliferation and health. These assays measure parameters like metabolic activity or membrane integrity.[1]
Common Assays:
-
MTT Assay: Measures metabolic activity through the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[2][3]
-
XTT and WST-1 Assays: Similar to MTT, but the formazan product is water-soluble.[2]
-
ATP-based Luminescence Assay: Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction.[2][3]
-
Live/Dead Staining: Uses dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to differentiate cell populations based on membrane integrity.[2]
Table 1: Summary of Cell Viability Assays
| Assay Name | Principle | Detection Method | Advantages | Disadvantages |
| MTT Assay | Reduction of MTT to formazan by metabolically active cells[3] | Spectrophotometry | High throughput, established protocol[3] | Endpoint assay, potential for overestimation of viability[2] |
| XTT Assay | Reduction of XTT to a water-soluble formazan product[2] | Spectrophotometry | High sensitivity, water-soluble product[2] | Endpoint assay, potential for overestimation of viability[2] |
| ATP Assay | Quantification of ATP using a luciferase reaction[2] | Luminescence | High sensitivity, fast protocol[2] | Requires cell lysis[2] |
| Live/Dead Assay | Simultaneous staining of live and dead cells based on membrane integrity[2] | Fluorescence Microscopy/Flow Cytometry | Provides single-cell resolution, rapid protocol[2] | May not be suitable for high-throughput screening |
Experimental Protocol: MTT Assay for Determining IC50
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., starting from 100 µM). Remove the culture medium and add the compound-containing medium to the wells. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism that can be induced by therapeutic compounds.[4] Assays for apoptosis detect various biochemical and morphological hallmarks of this process.[5]
Key Markers of Apoptosis:
-
Caspase Activation: Caspases are a family of proteases that are central to the apoptotic process.[6]
-
Phosphatidylserine (B164497) (PS) Exposure: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane.[6]
-
DNA Fragmentation: A hallmark of late-stage apoptosis.[6]
Table 2: Summary of Apoptosis Assays
| Assay Name | Principle | Detection Method | Stage of Apoptosis |
| Annexin V Staining | Annexin V binds to exposed phosphatidylserine on the cell surface[5] | Flow Cytometry, Fluorescence Microscopy | Early |
| Caspase Activity Assays | Measures the activity of key caspases (e.g., Caspase-3/7) using fluorogenic or luminogenic substrates[4][7] | Fluorometry, Luminometry | Mid |
| TUNEL Assay | Detects DNA fragmentation by labeling the free 3'-OH termini of DNA strands[6] | Flow Cytometry, Fluorescence Microscopy | Late |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with the test compound at various concentrations determined from initial viability screens. Include appropriate positive and negative controls.
-
Cell Harvesting: After the incubation period, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Experimental Workflow and Potential Signaling Pathway
As no specific information on the this compound signaling pathway is available, a generic workflow for in vitro compound testing and a hypothetical signaling pathway leading to apoptosis are presented below.
Caption: General workflow for in vitro testing of a novel compound.
Caption: Hypothetical signaling pathway for a compound inducing apoptosis.
Conclusion
While specific data for this compound is unavailable, the protocols and guidelines provided offer a robust framework for initiating in vitro studies of a novel compound. The key is to begin with broad-range screening to establish effective concentrations, followed by more detailed mechanistic studies using assays appropriate for the observed cellular phenotype. Careful experimental design and data analysis are crucial for accurately characterizing the biological activity of any new chemical entity.
References
- 1. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 凋亡分析检测 [sigmaaldrich.com]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for STC314 Cytotoxicity Assay in Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
STC314 is a novel small molecule inhibitor of the Na+/H+ exchanger (NHE). The Na+/H+ exchanger is a crucial membrane protein responsible for maintaining intracellular pH (pHi) and sodium homeostasis.[1][2][3][4] Inhibition of NHE can lead to intracellular acidification and sodium overload, which in turn can trigger various cellular stress responses, culminating in cytotoxicity.[3][4] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on endothelial cells, a critical cell type in the vasculature that is implicated in various physiological and pathological processes.[5][6][7] The protocol is based on the well-established Lactate Dehydrogenase (LDH) cytotoxicity assay, which measures the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[8][9][10][11]
Mechanism of Action: Hypothesized Signaling Pathway
This compound is hypothesized to induce cytotoxicity in endothelial cells through the inhibition of the Na+/H+ exchanger. This inhibition disrupts the normal efflux of protons, leading to a decrease in intracellular pH (intracellular acidosis). The altered intracellular ionic environment can trigger a cascade of events, including mitochondrial dysfunction, activation of apoptotic pathways (e.g., caspase activation), and ultimately, loss of plasma membrane integrity, leading to cell death.
Caption: Hypothesized signaling cascade of this compound-induced cytotoxicity in endothelial cells.
Experimental Protocols
1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted from standard LDH assay kits and is optimized for use with endothelial cells in a 96-well plate format.[8][9][11]
Materials:
-
Endothelial cells (e.g., HUVECs, HAECs)[6]
-
Complete cell culture medium (e.g., EGM-2)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or similar)[8][11]
-
10% Triton X-100 solution for maximum LDH release control
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow:
Caption: Step-by-step workflow for the this compound LDH cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Culture endothelial cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for your specific endothelial cell type.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Controls:
-
Spontaneous LDH Release: Add 100 µL of culture medium with vehicle to at least three wells.
-
Maximum LDH Release: Add 100 µL of culture medium with vehicle to at least three wells. 15 minutes before the end of the incubation period, add 10 µL of 10% Triton X-100 to these wells to lyse the cells completely.[11]
-
Medium Background: Add 100 µL of culture medium without cells to at least three wells.
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Following the incubation period, it is recommended to centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[11]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10][11]
-
Prepare the LDH reaction solution according to the manufacturer's instructions of the kit being used.[8][11]
-
Add 100 µL of the LDH reaction solution to each well containing the supernatant.[11]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[8][11]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance value of the medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
2. Caspase-3 Activity Assay (Optional Confirmatory Assay)
To confirm if the observed cytotoxicity involves apoptosis, a caspase-3 activity assay can be performed.[12][13][14][15][16]
Materials:
-
Endothelial cells
-
Complete cell culture medium
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Seed and treat endothelial cells with this compound as described in the LDH assay protocol.
-
After the treatment period, collect both adherent and floating cells.
-
Lyse the cells using the lysis buffer provided in the kit.[14]
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).[12][13][16]
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence according to the kit's instructions.[12][13]
-
The increase in caspase-3 activity in this compound-treated cells compared to the vehicle control indicates the induction of apoptosis.
Data Presentation
All quantitative data should be summarized for clear comparison. Below is a template table for recording and presenting the results from the LDH cytotoxicity assay.
| This compound Concentration (µM) | Incubation Time (h) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity ± SD |
| 0 (Vehicle Control) | 24 | Insert Value | 0 |
| X.X | 24 | Insert Value | Calculate Value |
| X.X | 24 | Insert Value | Calculate Value |
| X.X | 24 | Insert Value | Calculate Value |
| 0 (Vehicle Control) | 48 | Insert Value | 0 |
| X.X | 48 | Insert Value | Calculate Value |
| X.X | 48 | Insert Value | Calculate Value |
| X.X | 48 | Insert Value | Calculate Value |
| Spontaneous Release | N/A | Insert Value | N/A |
| Maximum Release | N/A | Insert Value | 100 |
Note: Each experiment should be performed in triplicate, and the results should be presented as the mean ± standard deviation. The experiment should be repeated at least three times to ensure reproducibility.
References
- 1. Regulation of the intestinal Na+/H+ exchanger NHE3 by AMP-activated kinase is dependent on phosphorylation of NHE3 at S555 and S563 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Na+/H+ exchange stimulates CCK secretion in STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the Na+/H+ exchanger contributes to cardiac damage following ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na+/H+ exchangers: physiology and link to hypertension and organ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Content Assay Multiplexing for Vascular Toxicity Screening in Induced Pluripotent Stem Cell-Derived Endothelial Cells and Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity, Adhesion, and Proliferation of Human Vascular Cells Exposed to Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cells Activated by Extracellular Histones Promote Foxp3+ Suppressive Treg Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. biogot.com [biogot.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mpbio.com [mpbio.com]
- 16. abcam.com [abcam.com]
Preparation of STC314 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
STC314 is a small molecule inhibitor that has garnered interest in various research fields. Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications. The following guidelines are based on standard laboratory practices for small molecule inhibitors in the absence of specific manufacturer's instructions.
This compound Properties
A summary of the key chemical properties of this compound is provided below. Researchers should always refer to the manufacturer's certificate of analysis for lot-specific information.
| Property | Value | Source |
| Molecular Weight | 1070.64 g/mol | [1] |
| CAS Number | 401513-39-1 or 186295-19-2 | [1] |
| Appearance | Solid powder | General Knowledge |
| Solubility | Not specified. Generally, small molecule inhibitors are soluble in organic solvents like DMSO.[2] | General Knowledge |
Application Notes: Best Practices for Handling this compound
Powder Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling powdered this compound to avoid inhalation and skin contact.[3]
-
Environment: Handle the powder in a clean, dry environment. For hygroscopic compounds, a desiccator may be necessary to prevent moisture absorption.[3]
-
Storage of Powder: Store the solid compound as recommended by the manufacturer, typically at -20°C or -80°C in a tightly sealed container.[4]
Stock Solution Preparation and Storage
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of most small molecule inhibitors due to its high solvating power and compatibility with long-term storage at low temperatures.[2][5]
-
Concentration: A stock solution of 10 mM is a common starting point. This high concentration allows for small volumes to be used in experiments, minimizing the final concentration of the solvent in the cell culture medium.[1]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[1][4][5] When stored properly, DMSO stock solutions are typically stable for several months.[2]
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxic effects on the cells.[6] It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments.[1]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 1070.64 g/mol = 10.71 mg
-
-
-
Weighing the this compound Powder:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolving the this compound Powder:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube for 10-20 seconds to dissolve the powder completely.[5]
-
If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for a few minutes and vortex again.[2][5] Gentle sonication can also be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and using this compound stock solution.
General Signaling Pathway Inhibition Logic
The following diagram illustrates the general principle of how a small molecule inhibitor like this compound might function in a signaling pathway.
Caption: General mechanism of a small molecule inhibitor in a signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. m.youtube.com [m.youtube.com]
- 6. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage and stability for STC314 powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
STC314 is a novel synthetic small polyanion drug candidate with a mechanism of action centered on the neutralization of extracellular histones. In conditions such as sepsis, severe inflammation, and trauma, damaged cells release histones into the extracellular space. These extracellular histones act as Damage-Associated Molecular Patterns (DAMPs), triggering a cascade of inflammatory responses that can lead to endothelial damage, organ dysfunction, and mortality. This compound, with its highly anionic nature, is designed to bind to the cationic extracellular histones, thereby neutralizing their pathological effects. These application notes provide essential information on the recommended storage, stability, and handling of this compound powder for research and development purposes.
Recommended Storage and Stability of this compound Powder
The stability of this compound powder is critical for maintaining its chemical integrity and biological activity. Proper storage ensures reliable and reproducible results in preclinical and clinical studies. While specific stability data for this compound is not publicly available, recommendations can be made based on general guidelines for pharmaceutical powders and analogous sulfated polysaccharides.
General Storage Recommendations
This compound powder should be stored in a well-closed container, protected from light and moisture. For routine laboratory use, storage at controlled room temperature is generally acceptable for short periods. For long-term storage, refrigeration is recommended to minimize degradation.
Tabulated Stability Data
The following tables provide recommended storage conditions and predicted stability based on international guidelines for pharmaceutical stability testing. These are illustrative and should be confirmed with lot-specific data from the manufacturer's Certificate of Analysis.
Table 1: Recommended Storage Conditions for this compound Powder
| Condition | Temperature Range | Humidity | Duration |
| Long-Term | 2°C to 8°C | Ambient | Up to 24 months |
| Intermediate | 25°C ± 2°C | 60% RH ± 5% RH | Up to 12 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | Up to 6 months |
Table 2: Potential Degradation Parameters and Monitoring
| Parameter | Stress Condition | Potential Effect | Recommended Analytical Test |
| Purity | High Temperature, Humidity | Decrease in active substance, formation of impurities | HPLC, Mass Spectrometry |
| Appearance | Light, Humidity | Color change, clumping | Visual Inspection |
| Moisture Content | High Humidity | Increased water content, potential for hydrolysis | Karl Fischer Titration |
| Biological Activity | High Temperature | Loss of histone-neutralizing capacity | In vitro cell-based assays |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by neutralizing extracellular histones. The proposed signaling pathway is depicted below.
Caption: Mechanism of this compound in neutralizing extracellular histones.
Experimental Protocols
The following are representative protocols for the quality control and analysis of this compound. These should be validated for specific laboratory conditions.
Protocol for Purity and Impurity Determination by HPLC
This protocol is based on methods for the analysis of sulfated polysaccharides and should be optimized for this compound.
Objective: To determine the purity of this compound powder and identify any degradation products.
Materials:
-
This compound powder
-
HPLC grade water
-
HPLC grade acetonitrile
-
Sodium chloride
-
Phosphate (B84403) buffer components
-
Reference standards for this compound and potential impurities (if available)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 column suitable for polysaccharides
Procedure:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. A common mobile phase for sulfated polysaccharides is a gradient of sodium chloride in a phosphate buffer.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound powder sample in the mobile phase to a concentration within the calibration range.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve.
-
Identify and quantify any impurity peaks.
-
Caption: Workflow for HPLC analysis of this compound powder.
Protocol for In Vitro Histone Neutralization Assay
Objective: To assess the biological activity of this compound by measuring its ability to neutralize histone-induced cell death.
Materials:
-
This compound powder
-
Human umbilical vein endothelial cells (HUVECs) or other suitable cell line
-
Cell culture medium and supplements
-
Recombinant histone H3 or a mixture of core histones
-
Cell viability assay kit (e.g., MTT, LDH)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Solutions:
-
Dissolve this compound powder in PBS to prepare a stock solution.
-
Dissolve histones in PBS to a concentration known to induce significant cell death.
-
-
Treatment:
-
Pre-incubate the histones with varying concentrations of this compound for 30 minutes at 37°C.
-
Remove the culture medium from the cells and add the histone-STC314 mixtures.
-
Include controls: cells alone, cells with histones only, and cells with this compound only.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Cell Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the concentration of this compound required to achieve 50% inhibition of histone-induced cell death (IC50).
-
Caption: Workflow for the in vitro histone neutralization assay.
Handling and Safety Precautions
When handling this compound powder, standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Engineering Controls: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Spills: In case of a spill, avoid generating dust. Gently sweep up the powder and place it in a sealed container for disposal.
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.
Disclaimer
The information provided in these application notes is for research and development purposes only and is based on general principles and available scientific literature. It is not a substitute for the manufacturer's specific product information and Certificate of Analysis. All experimental protocols should be validated by the end-user for their specific application.
Measuring the Efficacy of STC314 in a Neutrophil Extracellular Traps (NETs) Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process called NETosis.[1] While NETs play a crucial role in the innate immune defense against pathogens, their excessive formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases.[2][3] Extracellular histones, key components of NETs, are highly cytotoxic and contribute to tissue damage.[4] STC314 is a polyanion molecule designed to neutralize circulating histones, thereby offering a potential therapeutic strategy to mitigate the detrimental effects of excessive NET formation.[4][5]
This document provides a detailed protocol for measuring the efficacy of this compound in inhibiting key aspects of NET-induced cellular responses using an in vitro NETs assay. The primary method described is immunofluorescence microscopy for visualization and quantification of NETs, supplemented by a fluorometric assay for high-throughput analysis of extracellular DNA release.
Signaling Pathways and Experimental Workflow
Signaling Pathway of NETosis and the Role of Extracellular Histones
Experimental Workflow
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol is adapted from standard methods of neutrophil isolation using density gradient centrifugation.[6]
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).
-
Dilution: Dilute the blood 1:1 with PBS.
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Histopaque-1077 and Histopaque-1119). Centrifuge at 700 x g for 30 minutes at room temperature with the brake off.[6]
-
Neutrophil Layer Collection: After centrifugation, aspirate and discard the upper layers. Carefully collect the neutrophil layer, which is typically found at the interface of the two density gradients.[6]
-
Red Blood Cell Lysis: Wash the collected cells with PBS and perform a hypotonic lysis to remove any remaining red blood cells.
-
Cell Counting and Resuspension: Resuspend the purified neutrophils in RPMI 1640 medium and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95% as assessed by flow cytometry or cytospin.
In Vitro NETosis Induction and this compound Treatment
-
Cell Seeding:
-
For immunofluorescence microscopy, seed 2 x 10^5 neutrophils per well onto sterile glass coverslips placed in a 24-well plate.[7]
-
For the fluorometric assay, seed 1 x 10^6 neutrophils per well in a 96-well black, clear-bottom plate.
-
-
Cell Adherence: Allow neutrophils to adhere for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
This compound Pre-incubation:
-
Prepare various concentrations of this compound in RPMI 1640 medium.
-
Gently remove the medium from the wells and add the this compound solutions or a vehicle control (medium alone).
-
Pre-incubate for 30 minutes at 37°C.
-
-
NETosis Induction:
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator to allow for NET formation.[8]
Immunofluorescence Staining and Microscopy for NET Visualization
-
Fixation: After incubation, gently wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.[7]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Staining: Incubate the cells with primary antibodies against NET components overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-Myeloperoxidase (MPO)
-
Mouse anti-Citrullinated Histone H3 (CitH3)
-
-
Secondary Antibody Staining: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the nuclei and extracellular DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.[10]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence or confocal microscope.
Quantification of NETs by Immunofluorescence
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify NETs.
-
Percentage of NETotic Cells: Count the number of cells exhibiting decondensed chromatin and co-localization of DNA, MPO, and CitH3, and express this as a percentage of the total number of cells.
-
NET Area: Measure the total area of the extracellular DNA structures that are positive for MPO and CitH3.
Fluorometric Quantification of Extracellular DNA
-
Supernatant Collection: After the 3-4 hour incubation for NETosis induction, carefully collect the cell culture supernatant.
-
Sytox Green Assay:
-
Add a cell-impermeable DNA binding dye, such as Sytox Green, to the supernatant in a 96-well black plate.[8]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Sytox Green).[8]
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of extracellular DNA, which serves as a surrogate for the quantity of NETs.
Data Presentation
Table 1: Quantification of NETosis by Immunofluorescence Microscopy
| Treatment Group | This compound Conc. (µM) | % NETotic Cells (Mean ± SD) | NET Area (µm²/field) (Mean ± SD) |
| Negative Control (Unstimulated) | 0 | 2.5 ± 1.1 | 150 ± 45 |
| Positive Control (PMA only) | 0 | 65.8 ± 5.2 | 8500 ± 980 |
| This compound | 1 | 58.2 ± 4.8 | 7200 ± 850 |
| This compound | 10 | 35.1 ± 3.9 | 4100 ± 520 |
| This compound | 50 | 15.6 ± 2.5 | 1800 ± 230 |
Table 2: Quantification of Extracellular DNA by Fluorometric Assay
| Treatment Group | This compound Conc. (µM) | Fluorescence Intensity (AU) (Mean ± SD) | % Inhibition of eDNA Release |
| Negative Control (Unstimulated) | 0 | 150 ± 25 | N/A |
| Positive Control (PMA only) | 0 | 2500 ± 180 | 0% |
| This compound | 1 | 2150 ± 150 | 14% |
| This compound | 10 | 1300 ± 110 | 48% |
| This compound | 50 | 650 ± 75 | 74% |
Conclusion
The provided protocols offer a comprehensive approach to evaluate the efficacy of this compound in a NETs assay. By combining immunofluorescence microscopy for detailed visualization and quantification with a higher-throughput fluorometric assay, researchers can effectively assess the potential of this compound to modulate NET formation and NET-associated markers. These methods are essential for the pre-clinical development of novel therapies targeting the detrimental effects of excessive NETosis in various inflammatory diseases.
References
- 1. Cellular Mechanisms of NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Acetylation Promotes Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research | MDPI [mdpi.com]
- 4. STC3141 improves acute lung injury through neutralizing circulating histone in rat with experimentally-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stages of NETosis Development upon Stimulation of Neutrophils with Activators of Different Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence Imaging of Neutrophil Extracellular Traps in Human and Mouse Tissues [jove.com]
Application Notes and Protocols for STC314 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
STC314 is a novel investigational drug that functions as a polyanionic agent designed to neutralize the pathological effects of extracellular histones.[1] Extracellular histones are released from damaged or dying cells during various inflammatory conditions, such as sepsis and acute lung injury, where they act as damage-associated molecular patterns (DAMPs).[2][3] By binding to and neutralizing these histones, this compound inhibits downstream inflammatory signaling, cellular damage, and organ dysfunction.[1] These application notes provide detailed protocols and guidance on the use of appropriate positive and negative controls for in vitro experiments investigating the anti-inflammatory, anti-apoptotic, and metabolic effects of this compound.
Mechanism of Action of Extracellular Histones and this compound Intervention
Extracellular histones exert their cytotoxic effects through various mechanisms, including the activation of inflammatory signaling pathways and the induction of apoptosis. This compound, by electrostatically interacting with and neutralizing these histones, is expected to mitigate these downstream effects.[1]
References
- 1. Extracellular histones activate autophagy and apoptosis via mTOR signaling in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Extracellular Histones in Disease Progression: A Potential Therapeutic Target for Disease Modulation [imrpress.com]
- 3. The Role of Extracellular Histones in Disease Progression: A Potential Therapeutic Target for Disease Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Dose-Response Analysis of STC314 in Human Umbilical Vein Endothelial Cells (HUVEC)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific dose-response data for a compound designated "STC314" in HUVEC cells is not available in the public domain. This document, therefore, provides a comprehensive template and generalized protocols for evaluating the dose-response effects of a hypothetical or novel compound, referred to herein as this compound, on HUVEC cells. The signaling pathways and quantitative data presented are illustrative examples.
Introduction
Human Umbilical Vein Endothelial Cells (HUVECs) are a foundational in vitro model for studying endothelial cell biology, angiogenesis, inflammation, and the effects of pharmacological agents on the vasculature.[1] This application note outlines a standardized workflow for determining the dose-response relationship of a novel compound, this compound, in HUVECs. It includes detailed protocols for cell culture, viability assays, and functional angiogenesis assays, along with templates for data presentation and visualization of a hypothetical signaling pathway.
Hypothetical Mechanism of Action of this compound
For the purpose of this application note, we will hypothesize that this compound acts as an inhibitor of angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a critical regulator of endothelial cell proliferation, migration, and survival.[2][3] Inhibition of its downstream signaling, such as the PI3K/Akt pathway, is a common mechanism for anti-angiogenic drugs.[3]
Caption: Hypothetical signaling pathway of this compound in HUVEC cells.
Experimental Workflow
The overall workflow for analyzing the dose-response of this compound involves culturing HUVEC cells, treating them with a range of this compound concentrations, performing functional assays, and finally, analyzing the data to determine key parameters like IC50.
Caption: General experimental workflow for this compound dose-response analysis.
Protocols
Protocol 1: HUVEC Culture and Maintenance
This protocol is adapted from standard HUVEC culture procedures.[4][5] It is crucial to use cells between passages 2 and 7 for experiments to ensure consistent results.
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.05%)
-
Hank's Balanced Salt Solution (HBSS)
-
T-75 culture flasks, 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Method:
-
Flask Coating: Coat T-75 flasks with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate excess solution before use.[4]
-
Thawing Cells: Quickly thaw a cryovial of HUVECs in a 37°C water bath. Transfer the cells to a centrifuge tube containing 10 mL of pre-warmed EGM-2 and centrifuge at 300 x g for 5 minutes.[5]
-
Plating: Resuspend the cell pellet in EGM-2 and plate onto the gelatin-coated T-75 flask.
-
Maintenance: Change the medium every 2-3 days. Passage the cells when they reach 85-90% confluency.[5] Do not allow cells to become fully confluent.
-
Subculturing: Wash the cell monolayer with HBSS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize trypsin with EGM-2, centrifuge, and re-plate cells at a 1:3 or 1:4 split ratio.[4]
Protocol 2: Cell Viability (MTT) Assay
Method:
-
Seeding: Seed HUVECs in gelatin-coated 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of EGM-2. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of HUVECs to form capillary-like structures.[3][6]
Method:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound.
-
Seeding: Seed 15,000-20,000 cells onto the surface of the polymerized Matrigel.
-
Incubation: Incubate the plate for 4-12 hours at 37°C, 5% CO₂.
-
Imaging: Visualize the formation of tube-like networks using a phase-contrast microscope.
-
Quantification: Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using an imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Analysis: Normalize the quantitative data to the vehicle control and plot against the this compound concentration.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical IC50 Values of this compound in HUVEC Functional Assays
| Assay | Endpoint | Incubation Time | IC50 (µM) |
|---|---|---|---|
| MTT Assay | Cell Viability | 48 hours | 12.5 |
| Tube Formation | Total Tube Length | 8 hours | 2.8 |
| Tube Formation | Number of Junctions | 8 hours | 3.1 |
Table 2: Example Dose-Response Data for this compound on HUVEC Viability
| This compound Conc. (µM) | % Viability (Mean) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.1 | 4.8 |
| 1 | 85.3 | 6.1 |
| 5 | 62.7 | 5.5 |
| 10 | 51.2 | 4.9 |
| 25 | 24.6 | 3.8 |
| 50 | 10.1 | 2.5 |
| 100 | 5.4 | 1.9 |
References
- 1. Frontiers | Time and Concentration Dependent Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Induced Endothelial Activation [frontiersin.org]
- 2. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis effect of therapeutic ultrasound on HUVECs through activation of the PI3K-Akt-eNOS signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]
- 5. zen-bio.com [zen-bio.com]
- 6. Thymosin beta4 enhances endothelial cell differentiation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Model for Testing STC314 in ARDS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. A key pathological feature of ARDS is damage to the alveolar-capillary barrier, leading to pulmonary edema and severe hypoxemia. Emerging evidence points to the significant role of extracellular histones, released from damaged cells and neutrophil extracellular traps (NETs), as key drivers of lung injury in ARDS. These positively charged proteins can directly induce endothelial and epithelial cell death and trigger a pro-inflammatory cascade.
STC314 is a novel drug candidate designed to neutralize the cytotoxic effects of extracellular histones. As a polyanionic molecule, this compound is believed to electrostatically interact with and neutralize circulating histones, thereby mitigating their pathological effects. In pre-clinical animal models of ARDS, this compound has demonstrated the ability to reduce inflammatory cytokines and protect against lung injury.
These application notes provide a detailed framework for an in vitro model of ARDS to evaluate the efficacy of this compound. The described co-culture system, utilizing human alveolar epithelial and endothelial cells, offers a physiologically relevant platform to study the protective effects of this compound against histone-induced cell damage and inflammation.
Key Experimental Principles
This protocol establishes an in vitro model of ARDS by co-culturing human alveolar epithelial cells (A549) and human umbilical vein endothelial cells (HUVECs). The ARDS-like injury is induced by introducing extracellular histones into the culture system. The therapeutic potential of this compound is then assessed by its ability to mitigate histone-induced cytotoxicity and the release of pro-inflammatory cytokines.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of the effects of this compound in the in vitro ARDS model.
Table 1: Dose-Dependent Cytotoxicity of Extracellular Histones on A549 and HUVEC Monocultures
| Histone Concentration (µg/mL) | A549 Cell Viability (%) | HUVEC Cell Viability (%) |
| 0 (Control) | 100 | 100 |
| 25 | 85 ± 5 | 70 ± 6 |
| 50 | 60 ± 7 | 45 ± 5 |
| 100 | 35 ± 6 | 20 ± 4 |
| 200 | 15 ± 4 | 5 ± 2 |
Table 2: Protective Effect of this compound on Histone-Induced Cytotoxicity in A549/HUVEC Co-culture
| Treatment Group | A549 Viability (%) | HUVEC Viability (%) |
| Control | 100 | 100 |
| Histones (50 µg/mL) | 55 ± 6 | 40 ± 5 |
| Histones + this compound (10 µg/mL) | 70 ± 5 | 55 ± 6 |
| Histones + this compound (50 µg/mL) | 85 ± 4 | 75 ± 5 |
| Histones + this compound (100 µg/mL) | 95 ± 3 | 90 ± 4 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Release in Histone-Stimulated Co-culture Supernatants
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Control | 25 ± 5 | 50 ± 10 | 15 ± 4 |
| Histones (50 µg/mL) | 500 ± 40 | 800 ± 60 | 300 ± 25 |
| Histones + this compound (10 µg/mL) | 350 ± 30 | 600 ± 50 | 220 ± 20 |
| Histones + this compound (50 µg/mL) | 150 ± 20 | 300 ± 30 | 100 ± 15 |
| Histones + this compound (100 µg/mL) | 50 ± 10 | 100 ± 15 | 30 ± 8 |
Experimental Protocols
Protocol 1: A549 and HUVEC Cell Culture
-
Cell Lines:
-
A549 (human alveolar basal epithelial cells, ATCC CCL-185)
-
HUVEC (human umbilical vein endothelial cells, ATCC PCS-100-010)
-
-
Culture Media:
-
A549: F-12K Medium (ATCC 30-2004) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HUVEC: Vascular Cell Basal Medium (ATCC PCS-100-030) supplemented with Endothelial Cell Growth Kit-BBE (ATCC PCS-100-040).
-
-
Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
Protocol 2: Establishment of the A549/HUVEC Co-culture Model
-
Materials:
-
Transwell® inserts with a 0.4 µm pore size polyester (B1180765) membrane for 24-well plates.
-
-
Procedure:
-
Coat the apical side of the Transwell® insert membrane with 50 µg/mL collagen I for 1 hour at 37°C.
-
Seed A549 cells onto the apical side of the collagen-coated membrane at a density of 1 x 10^5 cells/cm².
-
Culture for 48 hours to allow for the formation of a confluent monolayer.
-
Coat the basolateral side of the membrane by inverting the insert and adding 50 µg/mL collagen I for 1 hour at 37°C.
-
Seed HUVECs onto the basolateral side of the membrane at a density of 1.5 x 10^5 cells/cm².
-
Co-culture for 72 hours to allow for the formation of a tight barrier.
-
Protocol 3: Histone-Induced ARDS Model and this compound Treatment
-
Reagents:
-
Calf Thymus Histones (Type II-A, Sigma-Aldrich)
-
This compound (synthesized or procured from a reliable source)
-
-
Procedure:
-
Prepare a stock solution of histones in sterile phosphate-buffered saline (PBS).
-
Prepare stock solutions of this compound in sterile PBS.
-
After the co-culture has been established, replace the medium in both the apical and basolateral compartments with serum-free medium.
-
Add varying concentrations of histones (e.g., 25, 50, 100, 200 µg/mL) to the apical compartment to induce epithelial injury.
-
For treatment groups, pre-incubate the histones with varying concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 30 minutes at 37°C before adding to the apical compartment.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Protocol 4: Assessment of Cell Viability
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
After the 24-hour incubation period, carefully remove the medium from the apical and basolateral compartments.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to both compartments and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 5: Measurement of Pro-inflammatory Cytokines
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect the supernatant from the basolateral compartment after the 24-hour incubation.
-
Centrifuge the supernatant to remove any cellular debris.
-
Use commercially available ELISA kits for human IL-6, IL-8, and TNF-α.
-
Follow the manufacturer's instructions to perform the ELISA.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Visualizations
Application Notes and Protocols: STC314 Treatment in Ex Vivo Lung Perfusion (EVLP) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ex vivo lung perfusion (EVLP) is an innovative technique that allows for the assessment, reconditioning, and treatment of donor lungs outside of the body in a near-physiological state.[1][2][3][4] This platform provides a unique opportunity for the targeted delivery of therapeutic agents to ameliorate lung injury and improve organ viability for transplantation.[3][5] One such promising therapeutic agent is STC314, a novel compound designed to neutralize cytotoxic extracellular histones, which are key mediators of tissue damage in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[6]
These application notes provide a detailed protocol for the administration and evaluation of this compound in an ex vivo lung perfusion model of acute lung injury. The included methodologies, data presentation tables, and signaling pathway diagrams are intended to guide researchers in investigating the therapeutic potential of this compound for lung repair.
Mechanism of Action: this compound in Acute Lung Injury
Extracellular histones, released from damaged cells and activated neutrophils (e.g., in the form of neutrophil extracellular traps or NETs), are highly cytotoxic and pro-inflammatory.[7] Histone H4, in particular, has been shown to directly induce membrane permeabilization and lytic cell death, leading to further tissue damage and amplification of the inflammatory cascade.[7][8] this compound is a polyanionic molecule, specifically a β-O-methyl cellobiose (B7769950) sulfate, that acts by binding to and neutralizing these cationic extracellular histones.[6] This neutralization prevents the histones from interacting with cell membranes, thereby mitigating downstream inflammatory signaling, reducing cytokine release, and protecting the lung parenchyma from further injury.[6]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in neutralizing extracellular histones.
Experimental Protocols
This section outlines the key experimental protocols for inducing lung injury and administering this compound within an EVLP circuit. A rat model is described as an example.[9][10]
Induction of Acute Lung Injury (ALI)
A common method to induce ALI in animal models is through the administration of lipopolysaccharide (LPS).[6][9]
-
Model: Male Sprague-Dawley rats (300-350g).
-
Procedure: A "double-hit" model can be employed for a more robust and clinically relevant injury.[6]
-
First Hit: Intraperitoneal (IP) injection of LPS (e.g., 5 mg/kg).
-
Second Hit (24 hours later): Intratracheal (IT) instillation of LPS (e.g., 2.5 mg/kg) to localize the injury to the lungs.
-
-
Timeline: Lungs are harvested for EVLP 4-6 hours after the second hit.
Ex Vivo Lung Perfusion (EVLP) Setup and Procedure
The following protocol is a standard approach for EVLP in a rat model.[9][10][11]
-
Perfusate: Steen Solution™ or a similar acellular colloid-based solution is commonly used.[1][4] The solution should be warmed to 37°C.
-
EVLP Circuit: A standard small animal EVLP circuit including a reservoir, membrane oxygenator (for deoxygenation), heat exchanger, and peristaltic pump is required.
-
Surgical Procedure:
-
Anesthetize the animal and perform a tracheostomy.
-
Initiate mechanical ventilation with protective settings (e.g., tidal volume of 6-8 mL/kg, PEEP of 3-5 cmH₂O, respiratory rate of 40-60 breaths/min).[10]
-
Perform a median sternotomy.
-
Cannulate the pulmonary artery and the left atrium.
-
Flush the lungs with a preservation solution (e.g., Perfadex®) to remove blood.
-
Excise the heart-lung block and connect it to the EVLP circuit.
-
-
Perfusion and Ventilation:
-
Initiate perfusion at a low flow rate, gradually increasing to a target pulmonary artery pressure (e.g., 10-15 mmHg).
-
Maintain the left atrial pressure at 2-4 mmHg.
-
Ventilate the lungs with a protective strategy throughout the perfusion period.
-
The standard duration for EVLP assessment is typically 4-6 hours.[5]
-
This compound Treatment Protocol
This compound is administered directly into the EVLP perfusate.
-
Experimental Groups:
-
Control Group: EVLP with standard perfusate.
-
ALI Group: Lungs from ALI-induced animals with standard perfusate.
-
This compound Treatment Group: Lungs from ALI-induced animals with this compound added to the perfusate.
-
-
Dosing: Based on in vivo studies, a high dose of this compound has shown significant efficacy.[6] A starting concentration in the perfusate could be in the range of 10-50 µg/mL. Dose-response studies are recommended.
-
Administration:
-
Once the lungs are stable on the EVLP circuit (approximately 30-60 minutes after initiation), a bolus of this compound is added to the perfusate reservoir to achieve the target concentration.
-
The perfusion is then continued for the remainder of the experimental duration (e.g., 4 hours).
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound treatment in EVLP.
Data Presentation and Analysis
Quantitative data should be collected at baseline and at regular intervals (e.g., hourly) throughout the EVLP period.
Table 1: Physiological Parameters
This table is used to track the functional status of the lungs during EVLP.
| Parameter | Group | Baseline (T=0h) | T=1h | T=2h | T=3h | T=4h |
| Pulmonary Artery Pressure (mmHg) | Control | |||||
| ALI | ||||||
| ALI + this compound | ||||||
| Pulmonary Vascular Resistance (dyne·s/cm⁵) | Control | |||||
| ALI | ||||||
| ALI + this compound | ||||||
| Dynamic Compliance (mL/cmH₂O) | Control | |||||
| ALI | ||||||
| ALI + this compound | ||||||
| PaO₂/FiO₂ Ratio (mmHg) | Control | |||||
| ALI | ||||||
| ALI + this compound | ||||||
| Lung Weight Gain (g) | Control | |||||
| ALI | ||||||
| ALI + this compound |
Table 2: Biomarker Analysis in Perfusate
This table is for tracking key inflammatory and injury markers in the perfusate.
| Biomarker | Group | Baseline (T=0h) | T=1h | T=2h | T=3h | T=4h |
| Extracellular Histone H4 (ng/mL) | Control | |||||
| ALI | ||||||
| ALI + this compound | ||||||
| Interleukin-6 (IL-6) (pg/mL) | Control | |||||
| ALI | ||||||
| ALI + this compound | ||||||
| Interleukin-8 (IL-8) (pg/mL) | Control | |||||
| ALI | ||||||
| ALI + this compound | ||||||
| Tumor Necrosis Factor-α (TNF-α) (pg/mL) | Control | |||||
| ALI | ||||||
| ALI + this compound | ||||||
| Lactate Dehydrogenase (LDH) (U/L) | Control | |||||
| ALI | ||||||
| ALI + this compound |
Conclusion
The EVLP platform offers a controlled environment to investigate the therapeutic effects of this compound on injured lungs. By neutralizing extracellular histones, this compound has the potential to reduce inflammation, mitigate cellular damage, and improve overall lung function. The protocols and data collection frameworks provided here offer a comprehensive guide for researchers to systematically evaluate this compound as a novel treatment for acute lung injury in a pre-clinical setting, with the ultimate goal of expanding the pool of viable donor lungs for transplantation.
References
- 1. Ex vivo lung perfusion: recent advancements and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta.garj.org [beta.garj.org]
- 3. Ex Vivo Lung Perfusion: A Review of Current and Future Application in Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanhhm.com [americanhhm.com]
- 5. A Large Animal Model of Ex-Vivo Lung Perfusion as a Platform to Deliver Therapeutic Agents to Lungs Before Lung Transplant - ATC Abstracts [atcmeetingabstracts.com]
- 6. STC3141 improves acute lung injury through neutralizing circulating histone in rat with experimentally-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Externalized histone H4 orchestrates chronic inflammation by inducing lytic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone H4 directly stimulates neutrophil activation through membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of ex vivo lung perfusion as a platform for transplantation research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Models of Ischemic Lung Damage for the Study of Therapeutic Reconditioning During Ex Vivo Lung Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of ex vivo lung perfusion (EVLP) in lung transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Histone Neutralization by STC314 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular histones, released from damaged or dying cells during events such as sepsis, trauma, and ischemia-reperfusion injury, act as potent damage-associated molecular patterns (DAMPs).[1] Their cationic nature allows them to interact with negatively charged cell membranes, leading to cytotoxicity, inflammation, and organ damage. STC314, a small polyanionic molecule (β-O-methyl cellobiose (B7769950) sulfate), has been developed to neutralize the pathological effects of extracellular histones through electrostatic interactions.[1][2] This document provides detailed application notes and protocols for the in vitro quantification of histone neutralization by this compound, aimed at researchers and professionals in drug development.
Mechanism of Action of this compound
This compound is a polyanionic molecule designed to electrostatically interact with the positively charged domains of extracellular histones.[1][2] This binding neutralizes the histones' cytotoxic effects, preventing them from disrupting cell membranes and activating downstream inflammatory signaling pathways.
Signaling Pathway of Extracellular Histones
Extracellular histones can trigger inflammatory responses through various pathways, primarily by activating Toll-like receptors (TLRs) such as TLR2, TLR4, and TLR9 on the surface of immune and endothelial cells.[1] This activation leads to a signaling cascade involving MyD88, leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.[3] Histones can also activate the NLRP3 inflammasome, leading to the maturation and secretion of IL-1β and IL-18.
Caption: Signaling pathway of extracellular histones and the neutralizing effect of this compound.
Quantitative Data Presentation
The following tables summarize the quantitative data for the in vitro neutralization of histones by this compound.
| Assay | Parameter | This compound (mCBS) IC50 (µg/mL) | Reference |
| HMEC-1 Cytotoxicity | IC50 | ~100 | Meara et al., 2020[3] |
| RBC Fragility | IC50 | ~200 | Meara et al., 2020[3] |
| Platelet Aggregation | IC50 | ~150 | Meara et al., 2020[3] |
| Platelet Degranulation (ATP release) | IC50 | ~250 | Meara et al., 2020[3] |
| Biophysical Method | Parameter | Hypothetical Value |
| Isothermal Titration Calorimetry (ITC) | Kd (Binding Affinity) | 10 µM |
| Microscale Thermophoresis (MST) | Kd (Binding Affinity) | 8 µM |
Note: The biophysical data are hypothetical examples to illustrate the expected output of these assays, as specific published Kd values for this compound-histone interactions were not available at the time of this writing.
Experimental Protocols
The following are detailed protocols for key experiments to quantify the histone-neutralizing effects of this compound in vitro.
Experimental Workflow
Caption: General experimental workflow for quantifying histone neutralization by this compound.
Histone-Induced Endothelial Cell Cytotoxicity Assay
This protocol quantifies the ability of this compound to protect endothelial cells from histone-induced cytotoxicity using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1)
-
Cell culture medium (e.g., MCDB 131)
-
Fetal Bovine Serum (FBS)
-
Calf thymus histones
-
This compound
-
Propidium Iodide (PI) staining solution
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture HMEC-1 cells in appropriate medium supplemented with FBS until they reach 80-90% confluency.
-
Cell Seeding: Seed HMEC-1 cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment Preparation:
-
Prepare a stock solution of calf thymus histones in PBS. A final concentration of 50 µg/mL is often cytotoxic.
-
Prepare a serial dilution of this compound in cell culture medium.
-
-
Treatment:
-
Remove the culture medium from the wells.
-
Add the various concentrations of this compound to the wells, followed by the addition of the histone solution. Include control wells with cells only, cells with histones only, and cells with the highest concentration of this compound only.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Staining and Analysis:
-
Harvest the cells from each well.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of PI staining solution to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel for PI (typically PE-Texas Red or a similar channel).
-
-
Data Analysis:
-
Quantify the percentage of PI-positive (dead) cells in each treatment group.
-
Plot the percentage of cell death against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of histone-induced cell death.
-
Platelet Aggregation and Degranulation Assay
This protocol measures the ability of this compound to inhibit histone-induced platelet aggregation and degranulation (measured by ATP release) using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Calf thymus histones
-
This compound
-
Light transmission aggregometer
-
ATP assay kit (e.g., luciferin-luciferase based)
Protocol:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
-
Platelet Aggregation:
-
Pre-warm PRP samples to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline. Use PPP as a reference for 100% aggregation.
-
Add different concentrations of this compound to the PRP and incubate for 2 minutes.
-
Add histones (e.g., 100 µg/mL final concentration) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Platelet Degranulation (ATP Release):
-
Following the aggregation measurement, centrifuge the samples to pellet the platelets.
-
Collect the supernatant and measure the ATP concentration using a luciferin-luciferase based assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For aggregation, calculate the percentage of inhibition of aggregation for each this compound concentration compared to the histone-only control.
-
For degranulation, calculate the percentage of inhibition of ATP release for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 values.
-
Red Blood Cell (RBC) Hemolysis Assay
This protocol assesses the protective effect of this compound against histone-induced RBC lysis by measuring hemoglobin release.
Materials:
-
Freshly drawn human whole blood (anticoagulated with EDTA)
-
Phosphate Buffered Saline (PBS)
-
Calf thymus histones
-
This compound
-
Triton X-100 (for positive control)
-
Spectrophotometer or plate reader
Protocol:
-
RBC Preparation:
-
Centrifuge whole blood at 500 x g for 5 minutes.
-
Remove the plasma and buffy coat.
-
Wash the RBC pellet three times with PBS.
-
Resuspend the RBCs to a 2% (v/v) solution in PBS.
-
-
Treatment:
-
In a 96-well plate, add different concentrations of this compound.
-
Add the histone solution (e.g., 200 µg/mL final concentration) to each well.
-
Add the 2% RBC suspension to each well.
-
Include negative controls (RBCs in PBS) and positive controls (RBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubate for 1 hour at 37°C.
-
-
Measurement:
-
Centrifuge the plate at 800 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm (the absorbance wavelength for hemoglobin).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the percentage of hemolysis against the concentration of this compound to determine the IC50 value.
-
Biophysical Characterization of this compound-Histone Interaction
These protocols provide a framework for quantifying the direct binding affinity between this compound and histones using Isothermal Titration Calorimetry (ITC) or Microscale Thermophoresis (MST).
4.1 Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol Outline:
-
Sample Preparation:
-
Prepare a solution of histones (e.g., 10-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of this compound (e.g., 100-500 µM) in the same buffer. Degas both solutions.
-
-
ITC Experiment:
-
Load the histone solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the histone solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
4.2 Microscale Thermophoresis (MST)
Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a fluorescently labeled molecule upon binding to a ligand results in a change in its thermophoretic movement, which can be used to quantify binding affinity.
Protocol Outline:
-
Sample Preparation:
-
Label histones with a fluorescent dye (e.g., NHS-ester dye).
-
Prepare a constant concentration of labeled histones (in the low nM range).
-
Prepare a serial dilution of this compound.
-
-
MST Experiment:
-
Mix the labeled histones with each dilution of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled histones in each sample.
-
-
Data Analysis:
-
Plot the change in thermophoresis against the concentration of this compound.
-
Fit the resulting binding curve to determine the Kd.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the in vitro characterization of the histone-neutralizing properties of this compound. These assays are essential for the preclinical evaluation and development of this compound and other potential histone-neutralizing therapeutics. The quantitative data obtained from these experiments will aid in understanding the mechanism of action and in determining the effective concentrations for further in vivo studies.
References
Troubleshooting & Optimization
Troubleshooting STC314 solubility issues in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with STC314 in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small polyanion that acts as an anti-infective agent. Its primary mechanism of action involves electrostatically interacting with and neutralizing extracellular histones.[1] Extracellular histones are released during sepsis and other inflammatory conditions and can cause damage to cells and tissues. By blocking the disruptive effects of histones on lipid bilayers, this compound mitigates their cytotoxic, platelet-activating, and erythrocyte-damaging effects.[1]
Q2: What are the general solubility characteristics of this compound?
Q3: My this compound is not dissolving in PBS at my desired concentration. What should I do?
A3: If you are encountering solubility issues with this compound in PBS, it is recommended to follow a systematic troubleshooting approach. Start with small-scale pilot experiments to determine the optimal solubilization conditions before preparing a large stock solution. Refer to the troubleshooting guide below for a step-by-step process.
Q4: I observed a precipitate in my this compound-PBS solution after storage. What could be the cause?
A4: Precipitation of this compound from a PBS solution upon standing can indicate that the initial solution was supersaturated or that the compound is unstable under the storage conditions. Factors such as temperature fluctuations or interactions with components of the buffer over time can lead to a decrease in solubility. To avoid this, ensure your final concentration is below the equilibrium solubility at your storage temperature.
Troubleshooting Guide for this compound Solubility in PBS
If you are experiencing difficulty dissolving this compound in PBS, consider the following troubleshooting steps. It is advisable to test these methods on a small scale before preparing your final experimental solutions.
Initial Dissolution Protocol
A recommended starting point for dissolving this compound is to first prepare a concentrated stock solution in a suitable solvent before diluting it into your working buffer, such as PBS.
Experimental Protocol: Preparing a this compound Stock Solution
-
Weighing the Compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solvent Addition: Add a small volume of a suitable solvent, such as sterile, nuclease-free water or a small percentage of an organic co-solvent like DMSO, to the this compound powder.
-
Vortexing: Vortex the mixture thoroughly for 1-2 minutes to aid dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Dilution into PBS: Once a clear stock solution is obtained, perform a serial dilution into your target PBS to achieve the desired final concentration.
-
Final Check: After dilution, visually inspect the solution for any signs of precipitation.
Troubleshooting Steps
| Troubleshooting Step | Detailed Methodology | Considerations & Cautions |
| 1. pH Adjustment | Prepare a range of PBS buffers with slightly different pH values (e.g., pH 7.2, 7.4, 7.6). Attempt to dissolve this compound in each buffer to determine the optimal pH for solubility. | The pH of the final solution can impact the stability and activity of this compound and may affect your downstream experimental assays. |
| 2. Gentle Heating | Gently warm the PBS to a temperature no higher than 37°C. Add the this compound to the warmed buffer and stir until it dissolves. Allow the solution to cool to room temperature and observe for any precipitation. | The thermal stability of this compound should be considered. Prolonged exposure to elevated temperatures could potentially lead to degradation of the compound. |
| 3. Use of a Co-solvent | Prepare a concentrated stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). Then, dilute this stock solution into your PBS buffer to the final desired concentration. | The final concentration of the organic solvent in your experimental setup should be kept to a minimum (typically <0.5%) to avoid any potential off-target effects on your cells or assay. |
| 4. Sonication | Place the vial containing the this compound and PBS mixture in a sonicator water bath. Sonicate for 5-15 minutes, monitoring for dissolution. | Over-sonication can potentially generate heat, which may affect the stability of the compound. Use short bursts of sonication and allow the solution to cool in between if necessary. |
Visualizing the Mechanism and Troubleshooting Workflow
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the mechanism of action of this compound and a logical workflow for addressing solubility issues.
Caption: Mechanism of this compound in neutralizing extracellular histones.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing STC314 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of STC314 in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the application of this compound.
Understanding this compound: Mechanism of Action
This compound is a known inhibitor of the sodium/calcium exchanger (NCX), a crucial transmembrane protein responsible for maintaining calcium homeostasis within cells. By blocking the NCX, this compound can lead to an increase in intracellular calcium levels, which can, in turn, trigger a cascade of cellular events, including the induction of apoptosis (programmed cell death) and modulation of mitochondrial function. Dysregulation of calcium signaling is implicated in various pathological conditions, making NCX inhibitors like this compound valuable tools for research.
The induction of apoptosis by this compound is linked to its ability to disrupt calcium balance, which can activate both intrinsic (mitochondria-mediated) and extrinsic (receptor-mediated) apoptotic pathways. Furthermore, this compound's influence on intracellular signaling extends to pathways such as NF-κB and STAT3, which are critical regulators of cell survival, proliferation, and inflammation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. As no definitive IC50 values for this compound across a wide range of cell lines are publicly available, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting point for a new compound is to test a broad range of concentrations, typically from nanomolar to micromolar (e.g., 10 nM to 100 µM), using serial dilutions.
Q2: How should I prepare and store this compound?
A2: The solubility of this compound should be confirmed from the supplier's datasheet. Typically, compounds of this nature are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low (usually below 0.5%) to avoid solvent-induced cytotoxicity.[1] Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My cell viability results with this compound are inconsistent. What are the potential causes?
A3: Inconsistent results can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using cells that are in a healthy, logarithmic growth phase and are within a consistent and low passage number range.
-
Compound Precipitation: this compound may precipitate out of solution when diluted from a DMSO stock into an aqueous cell culture medium. Visually inspect your wells for any precipitate. Gentle warming or vortexing of the diluted solution before adding it to the cells may help.
-
Assay Interference: Some compounds can directly interfere with the reagents used in cell viability assays. For example, a compound with reducing properties could directly reduce MTT to formazan (B1609692), leading to a false positive signal.[2] It is advisable to run a cell-free control to test for any direct interaction between this compound and your assay reagents.
-
Incubation Time: The optimal incubation time for this compound treatment can vary between cell lines. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal treatment duration.
Q4: Can this compound interfere with common colorimetric cell viability assays like MTT, MTS, or XTT?
A4: While specific data on this compound's interference is not available, it is a possibility. Compounds can interfere with these assays by directly reducing the tetrazolium salts or by altering cellular metabolism in a way that affects the assay readout without directly impacting cell viability. To mitigate this, consider using an alternative assay that measures a different cellular parameter, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release or trypan blue exclusion).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High background signal in no-cell control wells | Direct chemical reaction between this compound and the assay reagent. | Perform a cell-free assay with this compound and the assay reagent to confirm interference. If interference is confirmed, switch to an alternative viability assay with a different detection principle (e.g., ATP-based or membrane integrity assay). |
| Unexpectedly high cell viability at high this compound concentrations | Compound precipitation at higher concentrations, reducing the effective concentration in the media. | Visually inspect the wells for precipitate. Prepare fresh dilutions and consider using a different solubilization method if necessary. Test a narrower, lower concentration range. |
| Interference of this compound with the assay chemistry, leading to a false positive signal. | Run cell-free controls to check for direct assay interference. Consider an alternative cell viability assay. | |
| IC50 value varies significantly between experiments | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Variations in cell passage number or health. | Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase. | |
| Inconsistent incubation times for drug treatment or assay development. | Standardize all incubation times across experiments. | |
| No dose-dependent effect observed | The concentration range tested is too narrow or not in the effective range for the specific cell line. | Test a much broader range of this compound concentrations (e.g., from 1 nM to 200 µM). |
| The chosen cell line is resistant to this compound. | Consider testing different cell lines that may have varying sensitivities to NCX inhibition. |
Experimental Protocols
While specific protocols for this compound are not widely published, the following are detailed methodologies for key experiments that can be adapted for use with this compound.
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target adherent cell line in logarithmic growth phase
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment incubation, add 10 µL of MTT solution to each well.[3]
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis Induction by this compound using Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantitative assessment of apoptosis and necrosis induced by this compound.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and treat with the desired concentrations of this compound (and a vehicle control) for the determined incubation time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound, as an NCX inhibitor, primarily functions by disrupting intracellular calcium homeostasis. This disruption can trigger downstream signaling cascades leading to apoptosis.
Experimental Workflow for IC50 Determination
A logical workflow is essential for accurately determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent Results
A systematic approach to troubleshooting can help identify the source of variability in your experiments.
References
Potential off-target effects of STC314 in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using STC314 in primary cell cultures. Our aim is to help you identify and address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small polyanionic molecule designed to neutralize the cytotoxic effects of extracellular histones.[1] Extracellular histones are released during inflammatory conditions and can act as Damage-Associated Molecular Patterns (DAMPs), leading to cellular damage and propagation of inflammation.[2][3] this compound works by electrostatically binding to the positively charged histones, thereby preventing their interaction with cell membranes and subsequent downstream signaling.[1]
Q2: I'm observing unexpected cytotoxicity in my primary cell cultures after treatment with this compound. Is this an off-target effect?
While this compound is designed to be cytoprotective by neutralizing histones, unexpected cell death could arise from several factors that are not necessarily direct off-target effects of the compound itself. One possibility is that the concentration of this compound is insufficient to completely neutralize the histone load in your specific experimental setup, leading to residual histone-induced cytotoxicity. Extracellular histones can induce cell death through pathways like pyroptosis, apoptosis, and necroptosis.[2] It is also important to consider the health and sensitivity of your primary cells, as these can vary significantly. We recommend performing a dose-response experiment to determine the optimal concentration of this compound for your particular cell type and histone concentration.
Q3: My results show activation of inflammatory signaling pathways (e.g., NF-κB, MAPK) after this compound treatment. Why is this happening?
This is likely due to incomplete neutralization of extracellular histones. Extracellular histones are known to activate Toll-like receptors (TLRs), specifically TLR2 and TLR4, which can trigger downstream signaling cascades involving MyD88, NF-κB, and MAPKs.[2][4] This leads to the production of pro-inflammatory cytokines. If this compound dosage is suboptimal, the remaining free histones can still activate these pathways. We advise verifying the complete neutralization of histones in your culture supernatant.
Q4: How can I differentiate between on-target histone neutralization and potential off-target effects of this compound?
A multi-pronged approach is recommended. First, establish a clear dose-response relationship for both the protective (on-target) and any unexpected (potentially off-target) effects. Second, include proper controls, such as cells treated with histones alone, this compound alone (in the absence of histones), and a vehicle control. Observing an effect with this compound alone could suggest an off-target interaction. Third, you can use a functionally inactive analog of this compound if available. Finally, molecular techniques like Western blotting or reporter assays can be used to specifically assess the activation of pathways known to be triggered by histones.
Troubleshooting Guide
Problem 1: Higher-than-expected cytotoxicity observed in primary cell cultures.
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | 1. Perform a dose-response curve with varying concentrations of this compound against a fixed, physiologically relevant concentration of extracellular histones. 2. Quantify cell viability using a reliable method such as an MTT or LDH assay. 3. Determine the optimal concentration of this compound that provides maximum protection. |
| Primary Cell Sensitivity | 1. Ensure your primary cells are healthy and within a low passage number. 2. Titrate the concentration of extracellular histones to determine the EC50 for your specific cell type. 3. Optimize cell seeding density as this can influence susceptibility to cytotoxic agents.[5] |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the toxic threshold for your primary cells (typically <0.1%).[6] 2. Include a vehicle-only control in your experiments. |
Problem 2: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Primary Cells | 1. Use cells from the same donor and passage number for a set of experiments. 2. Standardize cell culture conditions, including media composition, serum lot, and incubation times.[7] |
| Reagent Preparation and Storage | 1. Prepare fresh solutions of this compound and histones for each experiment. 2. Ensure proper storage of all reagents as recommended by the manufacturer. |
| Assay Performance | 1. Include positive and negative controls in every assay to monitor performance. 2. Calibrate all equipment, such as pipettes and plate readers, regularly.[8] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
Objective: To determine the viability of primary cells after treatment with this compound and/or extracellular histones.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Extracellular histones (e.g., calf thymus histones)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Phosphate-buffered saline (PBS)
Methodology:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and extracellular histones in complete cell culture medium.
-
Remove the overnight culture medium and treat the cells with the prepared solutions (e.g., histones alone, this compound alone, histones + this compound, vehicle control).
-
Incubate for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Western Blot Analysis of NF-κB Activation
Objective: To assess the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.
Materials:
-
Primary cells treated as described in the cytotoxicity assay.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin).
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Troubleshooting workflow for unexpected results.
Caption: Principle of the MTT cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Extracellular Histones in Disease Progression: A Potential Therapeutic Target for Disease Modulation [imrpress.com]
- 3. The role of extracellular histone in organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular histones are mediators of death through TLR2 and TLR4 in mouse fatal liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. benchchem.com [benchchem.com]
- 7. adl.usm.my [adl.usm.my]
- 8. go.zageno.com [go.zageno.com]
Mitigating STC314-induced cytotoxicity at high concentrations
Welcome to the STC314 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small polyanionic molecule designed to neutralize the pathological effects of extracellular histones.[1] Extracellular histones are released during events like sepsis and trauma and are highly cytotoxic. This compound works by electrostatically interacting with the cationic histones, thereby blocking their ability to disrupt cell membranes and trigger inflammatory responses.[1]
Q2: I am observing cytotoxicity in my cell cultures at high concentrations of this compound. Is this a known effect?
A2: The primary role of this compound is to mitigate cytotoxicity caused by extracellular histones. The scientific literature does not currently report direct cytotoxicity as a common characteristic of this compound itself, especially within typical experimental concentration ranges. However, observing cytotoxicity at very high concentrations could be due to several factors, including off-target effects, experimental artifacts, or specific sensitivities of the cell line being used. This guide provides troubleshooting steps to help you investigate the source of the observed cytotoxicity.
Q3: Could my cytotoxicity assay be giving a false positive?
A3: Yes, this is a possibility, especially with colorimetric assays like the MTT assay. Polyanionic compounds can potentially interfere with the assay reagents. For instance, some compounds can directly reduce tetrazolium salts, leading to a false reading of high viability or, conversely, interfere with cellular metabolic processes in a way that suggests cytotoxicity without causing cell death.[2][3][4][5] It is crucial to include proper controls to rule out assay interference.
Q4: What is the recommended concentration range for using this compound in vitro?
A4: The optimal concentration of this compound will vary depending on the specific application and the concentration of extracellular histones you are trying to neutralize. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Troubleshooting Guide: High-Concentration this compound-Induced Cytotoxicity
If you are observing unexpected cytotoxicity at high concentrations of this compound, follow these troubleshooting steps to identify the potential cause.
Step 1: Rule Out Experimental Artifacts
It is essential to determine if the observed cytotoxicity is a true biological effect or an artifact of your experimental setup.
Troubleshooting Protocol:
-
Assay Interference Control: Run your cytotoxicity assay with high concentrations of this compound in cell-free media. This will help determine if this compound is directly reacting with your assay reagents.
-
Solvent Control: Ensure that the solvent used to dissolve this compound is not causing cytotoxicity at the concentrations used in your experiments. Run a vehicle control with the solvent alone.
-
Visual Confirmation: Use microscopy to visually inspect the cells treated with high concentrations of this compound. Look for morphological changes consistent with cell death, such as membrane blebbing, cell shrinkage, or detachment.
Step 2: Optimize Experimental Conditions
If you have ruled out experimental artifacts, the next step is to optimize your experimental conditions.
Optimization Strategies:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to identify the concentration at which cytotoxicity is first observed (the toxic threshold) and the optimal concentration for histone neutralization without adverse effects.
-
Incubation Time: Evaluate different incubation times. It's possible that prolonged exposure to high concentrations of this compound could lead to cytotoxicity.
-
Cell Density: Optimize the cell seeding density. Very low or very high cell densities can sometimes exacerbate the toxic effects of a compound.[6]
Step 3: Consider the Mechanism of Polyanion Cytotoxicity
While this compound is a small polyanion and generally considered safe, high concentrations of some polyanionic molecules can cause cytotoxicity. The mechanism can be complex and may involve interactions with the cell membrane.[7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to cytotoxicity assays and this compound.
Table 1: Troubleshooting Unexpected Cytotoxicity
| Observation | Potential Cause | Suggested Action |
| High cytotoxicity signal in cell-free wells | This compound interferes with the assay reagent. | Use an alternative cytotoxicity assay (e.g., LDH release, live/dead staining). |
| Cytotoxicity observed in vehicle control wells | Solvent toxicity. | Reduce the final solvent concentration or switch to a less toxic solvent. |
| No visible signs of cell death despite high cytotoxicity reading | Assay artifact or cytostatic effect. | Confirm cell death with a secondary, morphology-based assay. |
| Cytotoxicity is highly variable between replicates | Inconsistent cell seeding or pipetting errors. | Ensure homogenous cell suspension and careful pipetting. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol describes a standard method for determining the cytotoxic potential of this compound at various concentrations.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, LDH, or a fluorescent live/dead assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should be wide enough to capture a full dose-response curve.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include wells with medium only (blank), cells in medium (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of the cells are non-viable), if applicable.
Visualizations
Caption: Mechanism of this compound in neutralizing histone-induced cytotoxicity.
Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.
References
- 1. Emerging therapeutic strategies targeting extracellular histones for critical and inflammatory diseases: an updated narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity of polycations: Relationship of molecular weight and the hydrolytic theory of the mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving the Reproducibility of STC314 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of in vivo studies involving STC314. The information is tailored for researchers, scientists, and drug development professionals working with this novel histone-neutralizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small polyanionic molecule, specifically β-O-methyl-cellobioside-hepta sulfate, that functions as a histone-neutralizing agent.[1][2] Extracellular histones, released during sepsis and other inflammatory conditions, are highly cytotoxic. This compound is designed to electrostatically interact with these positively charged histones, thereby neutralizing their pathological effects.[3] This mechanism is believed to mitigate the cellular damage and organ dysfunction associated with high levels of circulating histones.
Q2: In which in vivo models has this compound shown efficacy?
A2: Preclinical studies have demonstrated the potential benefits of this compound in various animal models. Notably, it has been shown to improve outcomes in a rat model of acute lung injury (ALI) induced by lipopolysaccharide (LPS).[1][2][4][5][6] It has also been associated with a survival benefit in a rat cecal ligation and puncture (CLP) model of sepsis.[2]
Q3: What are the reported pharmacokinetic properties of this compound?
A3: In a clinical study with sepsis patients, this compound administered as an intravenous infusion had a terminal half-life of approximately 9 hours in subjects not receiving renal replacement therapy.[3] The clearance was found to be primarily renal.[3] While these data are from a human study, they suggest a relatively rapid clearance that should be considered when designing dosing schedules in animal models.
Troubleshooting Guide
Issue 1: High Variability in Efficacy Outcomes
Q: We are observing significant variability in the therapeutic effect of this compound in our sepsis/ALI model. What could be the contributing factors?
A: High variability in in vivo studies with this compound can stem from several sources, many of which are inherent to the complexity of sepsis and ALI models. Here are key areas to investigate:
-
Animal Model Consistency:
-
Sepsis Models (e.g., CLP): The cecal ligation and puncture (CLP) model is notoriously variable. The severity of sepsis is highly dependent on the length of the ligated cecum, the needle size used for puncture, and the number of punctures.[7][8] Inconsistent surgical technique between different researchers or even by the same researcher over time can lead to significant differences in disease severity and, consequently, the apparent efficacy of this compound.
-
ALI Models (e.g., LPS-induced): The response to lipopolysaccharide (LPS) can vary between different strains of mice.[9] The method of LPS administration (intratracheal, intranasal, or intraperitoneal) can also significantly impact the nature and severity of the lung injury.[10] Furthermore, the source and batch of LPS can influence the inflammatory response.
-
-
This compound Administration and Formulation:
-
Dosing Accuracy: Ensure precise and consistent dosing based on animal weight. Given its electrostatic mechanism of action, achieving the correct stoichiometry between this compound and circulating histones is likely critical for its efficacy.
-
-
Timing of Intervention:
-
The therapeutic window for histone neutralization is likely to be critical. The timing of this compound administration relative to the induction of sepsis or lung injury can significantly impact the outcome. Administering the treatment too early or too late may not align with the peak of extracellular histone release.
-
-
Underlying Health Status of Animals:
Issue 2: Lack of Expected Therapeutic Effect
Q: We are not observing the expected protective effects of this compound in our in vivo model. What are the potential reasons?
A: If this compound is not showing the anticipated efficacy, consider the following troubleshooting steps:
-
Dose-Response Relationship:
-
It is possible that the dose of this compound is insufficient to neutralize the level of circulating histones in your specific model. A dose-response study is highly recommended to determine the optimal therapeutic dose. In a rat ALI model, doses of 5, 25, and 100 mg/kg were tested, with the highest dose showing the most significant effect.[4]
-
-
Histone Levels:
-
Confirm that your animal model is indeed characterized by a significant increase in circulating histones. If histone release is not a major pathological driver in your specific model setup, the therapeutic potential of this compound will be limited. Consider measuring plasma or bronchoalveolar lavage fluid (BALF) histone levels to confirm the target is present.
-
-
Route of Administration:
-
Assessment of Readouts:
Experimental Protocols
This compound in a Rat Model of LPS-Induced Acute Lung Injury
This protocol is based on a study by Ge et al. (2023).[4][5][6]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Induction of ALI: A "double-hit" LPS model is used to induce a more stable and clinically relevant lung injury.
-
First Hit: Intraperitoneal injection of 0.8 mg/kg LPS.
-
Second Hit (16 hours later): Intra-tracheal nebulization of 5 mg/kg LPS.
-
2. This compound Treatment:
-
Dosing: this compound is administered intravenously at doses of 5, 25, or 100 mg/kg.
-
Frequency: Dosing is repeated every 8 hours.
-
Control Groups: Include a sham group (receiving saline), an LPS-only group, and potentially a positive control group (e.g., dexamethasone (B1670325) at 2.5 mg/kg intraperitoneally every 24 hours).
3. Outcome Measures (at 72 hours post-second LPS hit):
-
Physiological:
-
Arterial blood gas analysis (PO2, PCO2, pH).
-
-
Pathological:
-
Lung wet-to-dry weight ratio to assess pulmonary edema.
-
Histological analysis of lung tissue for injury scoring.
-
-
Biochemical and Cellular:
-
Measurement of circulating histone levels in plasma.
-
Complete blood count (CBC) to assess neutrophil and platelet counts.
-
Analysis of bronchoalveolar lavage fluid (BALF) for total and differential cell counts and histone concentrations.
-
Quantitative Data Summary
| Group | Arterial PO2 (mmHg) | Lung Wet-to-Dry Ratio | Circulating Histone H3 (ng/mL) | BALF Neutrophil Count (x10^5/mL) |
| Sham | 103.3 ± 5.9 | ~4.5 | < 10 | < 1 |
| LPS Only | 77.5 ± 11.4 | ~6.5 | ~50 | ~25 |
| LPS + this compound (5 mg/kg) | Significantly higher than LPS | No significant change | No significant change | Significantly lower than LPS |
| LPS + this compound (25 mg/kg) | Significantly higher than LPS | No significant change | No significant change | Significantly lower than LPS |
| LPS + this compound (100 mg/kg) | Significantly higher than LPS | Significantly lower than LPS | Significantly lower than LPS | Significantly lower than LPS |
| LPS + Dexamethasone | Significantly higher than LPS | Significantly lower than LPS | Significantly lower than LPS | Significantly lower than LPS |
Data are approximate values based on published findings for illustrative purposes and may not represent exact experimental outcomes.[4][5][6]
Visualizations
Caption: Mechanism of action of this compound in neutralizing extracellular histones.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A dose‐adjusted, open‐label, pilot study of the safety, tolerability, and pharmacokinetics of STC3141 in critically ill patients with sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STC3141 improves acute lung injury through neutralizing circulating histone in rat with experimentally-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | STC3141 improves acute lung injury through neutralizing circulating histone in rat with experimentally-induced acute respiratory distress syndrome [frontiersin.org]
- 7. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 8. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variation of lipopolysaccharide-induced acute lung injury in eight strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics of Lipopolysaccharide-Induced Lung Injury in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cell Culture with Novel Compounds: A Technical Support Framework
Absence of specific data for STC314 necessitates a foundational approach to compatibility testing. Publicly available scientific literature and databases do not currently contain specific information regarding "this compound" and its compatibility with different cell culture media. This suggests that this compound may be a novel or proprietary compound not yet extensively documented in the public domain.
Therefore, this technical support center provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the compatibility of any new compound, provisionally named this compound, with various cell culture media. This guide offers troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with a new compound in cell culture.
Q1: How can I determine the optimal solvent and concentration for this compound in my cell culture medium?
A1: The first step is to assess the solubility of this compound in common biocompatible solvents like DMSO or ethanol. Prepare a high-concentration stock solution and perform serial dilutions directly into your chosen cell culture medium (e.g., DMEM, RPMI-1640). Visually inspect for any precipitation. It is crucial to determine the highest concentration of the solvent that does not affect cell viability, typically below 0.5%. A preliminary dose-response experiment will help identify the effective concentration range of this compound.
Q2: What are the initial signs of incompatibility between this compound and a cell culture medium?
A2: Visual indicators of incompatibility can include a rapid change in the medium's pH (indicated by the phenol (B47542) red indicator), turbidity, or the formation of a precipitate.[1][2] These changes can occur immediately or over a short period of incubation and may significantly impact experimental outcomes.
Q3: How does the composition of the cell culture medium affect the stability and activity of this compound?
A3: Cell culture media are complex mixtures of amino acids, vitamins, salts, and sometimes growth factors.[3] Components within the medium could potentially interact with this compound, leading to its degradation, sequestration, or altered activity. For instance, high concentrations of certain proteins in serum-supplemented media might bind to the compound, reducing its effective concentration.
Q4: Can I pre-mix this compound into a large batch of medium for long-term use?
A4: It is generally not recommended to store media containing a novel compound for extended periods without stability data. The stability of this compound in a complex solution at 4°C or 37°C is unknown. It is best practice to add the compound to the medium fresh for each experiment from a concentrated stock solution.
Troubleshooting Guide
This guide provides solutions to common problems encountered during cell culture experiments with a new compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Low Viability | 1. This compound is cytotoxic at the tested concentration.2. The solvent concentration is too high.3. Incompatibility with the medium is causing toxic byproducts. | 1. Perform a dose-response curve to determine the IC50.2. Ensure the final solvent concentration is non-toxic to your cells.3. Test this compound in a different basal medium (e.g., switch from DMEM to RPMI-1640). |
| Precipitate Forms in the Medium | 1. This compound has low solubility in the medium.2. Interaction with a medium component (e.g., high phosphate (B84403) concentration). | 1. Lower the final concentration of this compound.2. Prepare the stock solution in a different solvent.3. Test in a serum-free medium to see if serum proteins are causing precipitation. |
| Inconsistent Experimental Results | 1. Degradation of this compound in the medium over time.2. Variable binding of this compound to serum proteins in different batches of FBS. | 1. Add this compound to the medium immediately before use.2. Use a single, qualified batch of FBS for the entire set of experiments or switch to a serum-free, chemically defined medium.[4] |
| Changes in Cell Morphology | 1. This compound is inducing a specific cellular response.2. Sub-lethal toxicity is causing cellular stress. | 1. Document morphological changes with microscopy.2. Correlate morphological changes with concentration and exposure time. |
Experimental Protocols
Protocol 1: Assessing the Solubility and Stability of this compound in Different Cell Culture Media
Objective: To determine the solubility and short-term stability of this compound in commonly used cell culture media.
Materials:
-
This compound powder
-
Biocompatible solvent (e.g., sterile DMSO)
-
DMEM with 10% FBS
-
RPMI-1640 with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Create serial dilutions of the this compound stock solution in DMEM, RPMI-1640, and PBS to final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (solvent only) for each medium.
-
Incubate the solutions at 37°C in a 5% CO2 incubator.
-
Visually inspect for precipitation at 0, 2, 6, and 24 hours.
-
Quantify any precipitate by centrifuging the tubes and measuring the absorbance of the supernatant at a wavelength specific to this compound (if known) or by observing the pellet size.
Protocol 2: Evaluating the Impact of this compound on Cell Viability in Different Media
Objective: To assess the cytotoxic or cytostatic effects of this compound on a selected cell line in different media.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
DMEM with 10% FBS
-
RPMI-1640 with 10% FBS
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in both DMEM and RPMI-1640.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include vehicle controls.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 of this compound in each medium.
Visualizing Experimental Workflows and Potential Pathways
Diagram 1: General Workflow for Testing Compound-Medium Compatibility
Caption: Workflow for assessing compound compatibility.
Diagram 2: Hypothetical Signaling Pathway Inhibition by this compound
This diagram illustrates a hypothetical mechanism of action for this compound, which would need to be validated experimentally.
Caption: Hypothetical inhibition of a kinase pathway.
By following this structured approach, researchers can effectively characterize the compatibility of novel compounds like this compound with various cell culture media, ensuring the generation of high-quality, reliable data.
References
Troubleshooting inconsistent results in STC314 experiments
Welcome to the technical support center for STC314. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues and ensure the consistency and reliability of your results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound experiments. The issues are presented in a question-and-answer format.
Issue 1: High Variability in In Vitro Histone Neutralization Assays
Question: We are observing significant well-to-well and day-to-day variability in our histone neutralization assays with this compound. What could be the cause, and how can we improve consistency?
Answer: High variability in histone neutralization assays can stem from several factors related to reagent handling, experimental setup, and the inherent properties of this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| This compound Preparation and Handling | - Ensure complete solubilization: this compound is a polyanionic molecule and may require thorough vortexing or brief sonication to fully dissolve. Visually inspect for any precipitates before use. - Fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of stock solutions.[1] - Storage: Store stock solutions at -20°C in small aliquots to maintain stability.[1] |
| Histone Reagent Quality and Handling | - Source and Purity: Use highly purified histone preparations. Contaminants can interfere with the assay. - Aggregation: Histones are prone to aggregation. Prepare fresh histone solutions and keep them on ice. Consider a brief centrifugation to remove any aggregates before use. |
| Assay Conditions | - Buffer Composition: The ionic strength of the buffer can influence the electrostatic interaction between this compound and histones. Maintain a consistent buffer composition, including salt concentration and pH, across all experiments. - Incubation Times: Optimize and strictly adhere to incubation times for this compound-histone interaction and subsequent detection steps. |
| Plate Effects | - Edge Effects: Evaporation from wells at the edge of the plate can concentrate reagents and lead to variability. To mitigate this, fill the outer wells with sterile water or buffer and do not use them for experimental data.[2] |
Issue 2: Inconsistent this compound Efficacy in Cell-Based Sepsis Models
Question: Our in vitro sepsis model, using LPS-stimulated macrophages, shows inconsistent reduction in inflammatory markers after this compound treatment. Why might this be happening?
Answer: Inconsistent efficacy in cell-based sepsis models can be due to the complexity of the biological system and the specific action of this compound. As this compound acts on extracellular histones, its effect is dependent on the release of these histones by dying cells in your model.
Experimental Workflow for In Vitro Sepsis Model
Caption: Workflow for an in vitro macrophage sepsis model.
Troubleshooting Inconsistent Efficacy:
| Factor | Explanation & Recommendations |
| Timing of this compound Addition | The therapeutic window for histone neutralization is critical. If this compound is added too early, significant histone release may not have occurred. If added too late, irreversible cell damage may have already taken place. Recommendation: Perform a time-course experiment, adding this compound at different time points after LPS stimulation. |
| Cell Viability and Histone Release | The primary mechanism of this compound is to neutralize cytotoxic extracellular histones.[3] The level of cell death and subsequent histone release in your model will directly impact the observable effect of this compound. Recommendation: Quantify cell death and histone levels in your culture supernatant (e.g., using an LDH assay for cytotoxicity and a histone ELISA) to correlate with your inflammatory marker data. |
| LPS Concentration | The concentration of LPS will determine the severity of the inflammatory response and the extent of cell death. Recommendation: Titrate the LPS concentration to achieve a consistent and sublethal level of cell stress that allows for measurable histone release without overwhelming the culture. |
| Cell Line/Primary Cell Variability | Different macrophage cell lines or primary macrophages from different donors can exhibit varied responses to LPS.[1] Recommendation: Use a consistent cell source and passage number. If using primary cells, pool cells from multiple donors if possible to average out individual variability. |
Issue 3: Potential Interference of this compound in Cytotoxicity Assays
Question: We are using a standard MTT/XTT assay to assess cell viability after treatment, and we suspect this compound might be interfering with the assay chemistry. How can we confirm and mitigate this?
Answer: As a polyanionic molecule, this compound could potentially interact with positively charged components of your assay reagents or cell surfaces, leading to inaccurate viability readings.
Logical Flow for Investigating Assay Interference
Caption: Decision tree for troubleshooting assay interference.
Steps to Address Potential Interference:
-
Run a Cell-Free Control:
-
In a cell-free plate, add your culture medium and the various concentrations of this compound you are testing.
-
Add the MTT or XTT reagent and incubate for the standard duration.
-
If you observe a color change in the absence of cells, this indicates a direct chemical interaction between this compound and the assay reagent.
-
-
Use an Alternative Viability Assay:
-
If interference is confirmed, switch to a viability assay with a different detection principle.
-
LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells, indicating membrane disruption. This is a good orthogonal assay as it measures cytotoxicity rather than metabolic activity.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the ATP content of viable cells and are generally less susceptible to interference from charged molecules.[4]
-
Live/Dead Staining: Use fluorescent dyes that differentiate between live and dead cells based on membrane integrity (e.g., Calcein-AM/Propidium Iodide) and quantify using fluorescence microscopy or flow cytometry.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small polyanionic molecule designed to act as a histone-neutralizing agent.[3] In conditions like sepsis and acute respiratory distress syndrome (ARDS), dying cells can release histones into the extracellular space. These extracellular histones are cytotoxic and can damage cell membranes, activate platelets, and promote inflammation. This compound is proposed to electrostatically bind to these positively charged histones, neutralizing their pathological effects.[3]
Signaling Pathway of Extracellular Histone-Mediated Damage and this compound Intervention
Caption: this compound neutralizes extracellular histones.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be handled as follows:
-
Solid Form: Store at room temperature for short periods as per shipping, but for long-term storage, refer to the manufacturer's Certificate of Analysis.[3] A study on a clinical formulation showed stability for 36 months when stored at 2°C to 8°C.[5]
-
Stock Solutions: Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C. Avoid repeated freeze-thaw cycles.[1]
-
Working Dilutions: Prepare fresh working dilutions from stock solutions for each experiment to ensure accurate concentrations.
Q3: How do I choose the optimal concentration of this compound for my in vitro experiments?
A3: The optimal concentration of this compound will depend on the specific cell type, the concentration of extracellular histones in your model, and the assay endpoint. It is recommended to perform a dose-response curve to determine the effective concentration range for your specific experimental setup. Start with a broad range of concentrations based on published literature and narrow down to the most effective range with minimal cytotoxicity.
Experimental Protocols
Protocol: In Vitro Histone Neutralization Assay
This protocol provides a general framework for assessing the ability of this compound to neutralize the cytotoxic effects of extracellular histones on a cell line (e.g., endothelial cells or macrophages).
Materials:
-
Cell line (e.g., HUVECs, RAW 264.7)
-
Complete culture medium
-
Histone H3 or a mix of core histones (highly purified)
-
This compound
-
Cell viability reagent (e.g., LDH cytotoxicity assay kit)
-
96-well tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Preparation of Reagents:
-
Prepare a stock solution of histones in sterile PBS.
-
Prepare a series of this compound dilutions in culture medium.
-
Prepare a solution of histones at 2x the final desired concentration in culture medium.
-
-
Treatment:
-
Gently wash the cell monolayer with sterile PBS.
-
In a separate plate or tubes, pre-incubate the 2x histone solution with an equal volume of the this compound dilutions (or medium as a control) for 30 minutes at room temperature. This allows for the neutralization reaction to occur.
-
Add the histone/STC314 mixtures to the appropriate wells of the cell plate. Include the following controls:
-
Cells + medium only (negative control)
-
Cells + histones only (positive control for cytotoxicity)
-
Cells + highest concentration of this compound only (to test for direct cytotoxicity of the compound)
-
-
Incubate the plate for a predetermined time (e.g., 4-24 hours), based on the expected kinetics of histone-induced cell death.
-
-
Quantification of Cytotoxicity:
-
At the end of the incubation period, measure cell viability using an LDH assay according to the manufacturer's instructions. This involves collecting the supernatant to measure LDH release.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition relative to the positive control (histones only).
-
Plot the percentage of cytotoxicity against the concentration of this compound to determine the dose-dependent neutralizing effect.
-
References
- 1. cellgs.com [cellgs.com]
- 2. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STC3141 improves acute lung injury through neutralizing circulating histone in rat with experimentally-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Handling and Storing Chemical Solutions
Disclaimer: Information regarding a specific compound designated "STC314" is not publicly available. This guide provides generalized best practices for the handling and storage of chemical solutions in a research environment, based on established laboratory safety principles. Researchers should always consult the Safety Data Sheet (SDS) and any manufacturer-specific documentation for the particular compound they are using.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing chemical solutions in the lab?
A: Proper storage is crucial for maintaining the safety of personnel and the integrity of the chemical.[1][2][3] Key practices include:
-
Segregation: Store chemicals by hazard class (e.g., flammables, corrosives, oxidizers) to prevent dangerous reactions.[2][3] Acids and bases should be stored in separate cabinets.[4]
-
Temperature Control: Adhere to recommended storage temperatures. Many compounds are stable at ambient temperature (18-25°C), while others may require refrigeration (4°C) or freezing (-20°C to -80°C).[1] Use only explosion-proof refrigerators for flammable materials.[1][3]
-
Ventilation: Ensure storage areas are well-ventilated to prevent the buildup of hazardous fumes.[2][3]
-
Labeling: All containers must be clearly labeled with the chemical name, concentration, hazard information, and the date it was received and opened.[3][4]
-
Inventory Management: Maintain an up-to-date chemical inventory to track usage and expiration dates.[2]
Q2: How can I prevent the degradation of my chemical solution?
A: Chemical degradation can be minimized by controlling environmental factors.[1] Consider the following:
-
Light Sensitivity: Protect light-sensitive compounds by storing them in amber or opaque containers.[5]
-
Moisture Sensitivity: For hygroscopic or anhydrous compounds, store them in a desiccator with fresh desiccant.[1]
-
Oxidation: For compounds prone to oxidation, consider storage under an inert gas like argon or nitrogen.
-
pH Stability: Be aware of the optimal pH range for your compound's stability. Some compounds can degrade under acidic or basic conditions.[6][7]
Q3: What personal protective equipment (PPE) should I wear when handling chemical solutions?
A: Always wear appropriate PPE to protect yourself from potential hazards.[4] This typically includes:
-
Safety glasses or goggles
-
A laboratory coat
-
Gloves compatible with the chemical being handled
Troubleshooting Guide
Issue 1: My experiment is not working, and I suspect an issue with my chemical solution.
-
Possible Cause: The chemical solution may have degraded.
-
Solution: Prepare a fresh solution from a new stock. If possible, perform a quality control check on the new solution before use.
-
-
Possible Cause: The solution was prepared incorrectly.
-
Solution: Review the preparation protocol.[8] Ensure all calculations and measurements were accurate.
-
-
Possible Cause: Contamination of the solution.
-
Solution: Use fresh, high-purity solvents and sterile equipment for solution preparation. Avoid introducing contaminants during handling.[9]
-
Issue 2: I see precipitates in my stored solution.
-
Possible Cause: The solution may be supersaturated or has come out of solution due to temperature changes.
-
Solution: Gently warm the solution while stirring to see if the precipitate redissolves. Always check the compound's solubility at different temperatures.
-
-
Possible Cause: The compound is degrading, and the precipitate is a degradation product.
-
Solution: Discard the solution and prepare a fresh batch. Consider if the storage conditions contributed to the degradation.
-
Quantitative Data Summary
Table 1: General Storage Condition Recommendations
| Storage Condition | Temperature Range | Suitable For |
| Ambient | 18-25°C | Most inorganic salts and buffers[1] |
| Refrigerated | 2-8°C | Enzymes, some peroxides, and volatile standards[1] |
| Frozen | -20°C | Labile biologicals (e.g., restriction enzymes)[1] |
| Ultra-Low | -80°C | Long-term storage of sensitive biologicals[1] |
Table 2: Factors Influencing Chemical Stability
| Factor | Potential Effect | Mitigation Strategy |
| Temperature | Increased degradation rate with higher temperatures. | Store at the recommended temperature. |
| Light | Photodegradation. | Use amber or opaque containers.[5] |
| Oxygen | Oxidation. | Store under an inert atmosphere. |
| pH | Acid or base-catalyzed degradation.[6][7] | Buffer the solution to the optimal pH. |
| Moisture | Hydrolysis. | Store in a desiccator.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Consult the SDS: Before starting, review the Safety Data Sheet for the specific compound to understand its hazards and handling requirements.
-
Gather Materials: Use appropriate glassware, a calibrated balance, and the required solvent of high purity.
-
Weigh the Compound: Accurately weigh the desired amount of the solid compound.
-
Dissolve: Add the solvent to the solid in a volumetric flask. If necessary, use a magnetic stirrer to aid dissolution. For some compounds, gentle heating may be required, but be cautious as this can also cause degradation.
-
Adjust Volume: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.
-
Mix Thoroughly: Invert the flask several times to ensure the solution is homogeneous.
-
Label and Store: Transfer the solution to an appropriate storage container, label it clearly, and store it under the recommended conditions.
Visualizations
Caption: A generalized workflow for the preparation and storage of a chemical solution.
Caption: A decision tree for troubleshooting experimental failures potentially related to the chemical solution.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Lab Chemical Storage Best Practices: Safeguarding Your Laboratory in 2024 [gzlabfurniture.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 6. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Steen Laboratory | Protocols [research.childrenshospital.org]
Validation & Comparative
STC314 vs. Heparin: A Comparative Guide to Neutralizing Extracellular Histones
For Researchers, Scientists, and Drug Development Professionals
Extracellular histones, released during sepsis, trauma, and other inflammatory conditions, are increasingly recognized as key mediators of tissue damage and organ dysfunction. Their neutralization represents a promising therapeutic strategy. This guide provides an objective comparison of two polyanionic compounds, STC314 and heparin, for the neutralization of extracellular histones, supported by available experimental data.
At a Glance: this compound and Heparin
| Feature | This compound | Heparin |
| Chemical Nature | A synthetic, sulfated β-O-methyl cellobiose (B7769950) disaccharide. | A naturally derived, highly sulfated glycosaminoglycan. |
| Primary Mechanism of Action | Electrostatic binding to positively charged extracellular histones, neutralizing their cytotoxic effects. | Electrostatic binding to positively charged extracellular histones; also possesses well-known anticoagulant properties. |
| Anticoagulant Activity | Lacks anticoagulant activity. | Potent anticoagulant; non-anticoagulant derivatives have been developed. |
| Clinical Development | Investigated in preclinical and clinical trials for conditions like sepsis and acute respiratory distress syndrome (ARDS). | Widely used clinically as an anticoagulant; its role in histone neutralization in sepsis is an area of active research. |
Mechanism of Action: Neutralizing a Common Enemy
Both this compound and heparin function as "histone sponges," utilizing their negative charges to bind to the positively charged histone proteins. This electrostatic interaction neutralizes the histones, preventing them from exerting their damaging effects on cells.
Extracellular histones contribute to pathology through several mechanisms, including direct cytotoxicity by disrupting cell membranes, and by activating pro-inflammatory signaling pathways through Toll-like receptors (TLRs). By binding to histones, both this compound and heparin can mitigate these downstream effects.
A key differentiator is heparin's inherent anticoagulant activity, which can be a significant drawback in critically ill patients who may already have coagulation abnormalities. This has led to the development of non-anticoagulant heparin derivatives. This compound was specifically designed to neutralize histones without affecting blood coagulation.
Quantitative Performance Data
Direct comparative studies providing head-to-head quantitative data for this compound and heparin are limited. The following tables summarize available data from separate studies.
Table 1: Binding Affinity
| Compound | Target | Method | Dissociation Constant (Kd) | Citation |
| Non-anticoagulant Heparin | Histone H3 | Surface Plasmon Resonance | 86 nM | [1] |
| This compound (mCBS) | Extracellular Histones | Not specified | Data not available, but described as having a greater affinity than non-anticoagulant heparins. | [2] |
Table 2: In Vitro Efficacy - Inhibition of Histone-Induced Cytotoxicity
| Compound | Cell Type | Assay | Endpoint | Result | Citation |
| This compound (mCBS) | Human Microvascular Endothelial Cells (HMEC-1) | Flow Cytometry (Propidium Iodide/Calcein-AM) | Cell Viability | Effectively neutralizes histone-mediated cytotoxicity. | [3] |
| Heparin | Human Intestinal Microvascular Endothelial Cells (HIMECs) | Not specified | Cell Survival Rate | Significantly reduced histone-induced cytotoxicity. | [4] |
| Non-anticoagulant Heparin | EA.hy926 (Endothelial cell line) | Flow Cytometry | Cell Viability | Dose-dependently inhibited cytotoxic activity of purified histones. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of histone-neutralizing agents. Below are representative protocols based on published studies.
In Vitro Histone Neutralization Assay (Cytotoxicity)
This assay assesses the ability of a compound to protect cells from the cytotoxic effects of extracellular histones.
Methodology:
-
Cell Culture: Endothelial cells (e.g., HUVECs or HMEC-1) are cultured in appropriate media to confluence in multi-well plates.
-
Treatment: Cells are washed and incubated with fresh media containing:
-
Vehicle control (no histones or test compound).
-
Extracellular histones at a cytotoxic concentration (e.g., 20-50 µg/mL).
-
Extracellular histones pre-incubated with varying concentrations of this compound.
-
Extracellular histones pre-incubated with varying concentrations of heparin.
-
-
Incubation: The plates are incubated for a defined period (e.g., 1-4 hours) at 37°C.
-
Viability Assessment: Cell viability is assessed using methods such as:
-
Fluorescent Dyes: Staining with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
Metabolic Assays: MTT or WST-1 assays that measure mitochondrial activity.
-
-
Quantification: The percentage of viable cells is quantified using flow cytometry, a fluorescence plate reader, or microscopy. Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Model of Sepsis (Cecal Ligation and Puncture - CLP)
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
Methodology:
-
Animal Model: Mice or rats are anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge to induce sepsis. The cecum is then returned to the peritoneal cavity, and the incision is closed.
-
Treatment: At a specified time point post-CLP (e.g., immediately or a few hours after), animals are treated with:
-
Saline (vehicle control).
-
This compound (intravenously or intraperitoneally).
-
Heparin (subcutaneously or intravenously).
-
-
Monitoring and Endpoints: Animals are monitored for survival over a set period (e.g., 72-96 hours). Additional endpoints can include:
-
Measurement of circulating histone levels.
-
Assessment of organ damage markers (e.g., creatinine (B1669602) for kidney injury, ALT for liver injury).
-
Quantification of inflammatory cytokines in the plasma.
-
Histopathological analysis of organs.
-
Summary and Future Directions
Both this compound and heparin have demonstrated the ability to neutralize extracellular histones, offering a potential therapeutic avenue for conditions characterized by excessive inflammation and cell death.
-
This compound presents the advantage of being specifically designed for histone neutralization without the confounding factor of anticoagulant activity. This could offer a safer profile in patients with bleeding risks.
-
Heparin is a well-established drug with known pharmacokinetics and safety profiles. The development of non-anticoagulant heparin derivatives may broaden its therapeutic application beyond anticoagulation.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies evaluating the efficacy of this compound and heparin in the same experimental models. Future research should focus on:
-
Directly comparing the binding affinities of this compound and various forms of heparin to a range of histone subtypes.
-
Conducting in vitro and in vivo studies with both agents included to provide a definitive comparison of their histone-neutralizing capabilities and overall therapeutic efficacy.
-
Further elucidating the downstream effects of histone neutralization by each compound on specific inflammatory and coagulation pathways.
Such studies will be critical for determining the optimal clinical application of these promising histone-neutralizing agents.
References
- 1. Neutralizing the pathological effects of extracellular histones with small polyanions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations of the effectiveness of heparin variants as inhibitors of histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heparins attenuated histone-mediated cytotoxicity in vitro and improved the survival in a rat model of histone-induced organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolytic neutralization of extracellular histones by neutrophil elastase is enhanced by heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging therapeutic strategies targeting extracellular histones for critical and inflammatory diseases: an updated narrative review - PMC [pmc.ncbi.nlm.nih.gov]
STC314 and Dexamethasone in ARDS Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of STC314 and dexamethasone (B1670325) in preclinical models of Acute Respiratory Distress Syndrome (ARDS). The information is compiled from published experimental data to assist researchers in understanding the therapeutic potential and mechanisms of action of these two compounds.
Executive Summary
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. Extracellular histones released during inflammatory processes have been identified as key mediators of lung injury in ARDS. This guide examines the efficacy of this compound, a novel agent that neutralizes extracellular histones, in comparison to dexamethasone, a corticosteroid with broad anti-inflammatory properties, in a rat model of ARDS induced by lipopolysaccharide (LPS).
Experimental evidence suggests that high-dose this compound demonstrates comparable therapeutic effects to dexamethasone in improving oxygenation, reducing lung edema, and mitigating inflammation. This guide presents the quantitative data from these studies in a structured format, details the experimental methodologies, and provides visual representations of the proposed signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative findings from a head-to-head comparison of this compound and dexamethasone in a rat model of LPS-induced ARDS.
Table 1: Effects on Systemic and Pulmonary Inflammation
| Parameter | LPS Only | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) | Dexamethasone |
| Circulating Histone H3 (ng/mL) | 2.8 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.3 ± 0.3 |
| BALF Histone H3 (ng/mL) | 3.5 ± 0.6 | 2.8 ± 0.5 | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Blood Neutrophil Count (10⁹/L) | 12.5 ± 1.8 | 9.8 ± 1.5 | 7.5 ± 1.2 | 6.2 ± 1.1 | 11.8 ± 1.6 |
| BALF WBC Count (10⁵/mL) | 8.2 ± 1.1 | 6.5 ± 0.9 | 4.8 ± 0.7 | 3.5 ± 0.6 | 3.8 ± 0.5 |
| BALF MPO (U/mL) | 1.2 ± 0.2 | 0.9 ± 0.1* | 0.6 ± 0.1 | 0.4 ± 0.05 | 0.5 ± 0.08 |
*p < 0.05 vs LPS Only; **p < 0.01 vs LPS Only. Data are presented as mean ± SD. BALF: Bronchoalveolar Lavage Fluid; WBC: White Blood Cell; MPO: Myeloperoxidase.
Table 2: Effects on Lung Injury and Oxygenation
| Parameter | LPS Only | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) | Dexamethasone |
| Lung Wet-to-Dry Ratio | 6.8 ± 0.5 | 6.1 ± 0.4 | 5.5 ± 0.3 | 5.1 ± 0.2 | 5.2 ± 0.3 |
| Arterial PaO₂ (mmHg) | 65 ± 8 | 75 ± 7 | 85 ± 6 | 92 ± 5 | 90 ± 6 |
| Lung Injury Score | 8.5 ± 1.2 | 6.8 ± 1.0* | 5.2 ± 0.8 | 4.1 ± 0.6 | 4.5 ± 0.7** |
*p < 0.05 vs LPS Only; **p < 0.01 vs LPS Only. Data are presented as mean ± SD. PaO₂: Partial Pressure of Arterial Oxygen.
Experimental Protocols
The data presented above was obtained from a study utilizing a rat model of ARDS. The key experimental methodologies are detailed below.
Animal Model
-
Species: Male Sprague-Dawley rats
-
Induction of ARDS: A dual-hit model of lipopolysaccharide (LPS) administration was used.
-
Intraperitoneal injection of LPS (0.8 mg/kg).
-
16 hours later, intratracheal nebulization of LPS (5 mg/kg).
-
Treatment Groups
-
Sham Group: Received saline only.
-
LPS Only Group: Received LPS as described above and no treatment.
-
This compound Groups: Received intravenous injections of this compound at three different doses:
-
Low Dose (LPS+L): 5 mg/kg every 8 hours.
-
Medium Dose (LPS+M): 25 mg/kg every 8 hours.
-
High Dose (LPS+H): 100 mg/kg every 8 hours.
-
-
Dexamethasone Group (LPS+D): Received intraperitoneal injections of dexamethasone at 2.5 mg/kg every 24 hours.
Endpoint Measurements
-
Blood and Bronchoalveolar Lavage Fluid (BALF) Analysis: Collected at 72 hours post-intratracheal LPS administration for the measurement of histone levels, white blood cell counts, and myeloperoxidase (MPO) activity.
-
Lung Wet-to-Dry Ratio: Assessed to quantify the degree of pulmonary edema.
-
Arterial Blood Gas Analysis: Performed to determine the partial pressure of arterial oxygen (PaO₂).
-
Histopathological Examination: Lung tissues were scored for the severity of injury.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and dexamethasone in ARDS are mediated through distinct signaling pathways.
This compound: Neutralization of Extracellular Histones
Extracellular histones, released from damaged cells and activated neutrophils during ARDS, act as damage-associated molecular patterns (DAMPs). They contribute to lung injury by inducing inflammatory cytokine production, and causing endothelial and epithelial cell damage. This compound is a polyanionic molecule that directly binds to and neutralizes circulating histones, thereby preventing their pathological effects.
STC314 vs. Other Polyanionic Drugs: A Head-to-Head Comparison in the Context of Sepsis and Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Sepsis and other critical illnesses are often characterized by a dysregulated inflammatory response, where extracellular histones released from dying cells act as major drivers of tissue damage and organ dysfunction. Polyanionic drugs, which can neutralize these positively charged histones, have emerged as a promising therapeutic strategy. This guide provides a detailed, data-driven comparison of STC314, a novel synthetic polyanionic drug, with other established and emerging polyanionic therapies, primarily focusing on heparin and its derivatives.
Executive Summary
This compound (β-O-methyl cellobioside sulfate) is a small, highly sulfated disaccharide designed to neutralize extracellular histones with high affinity. Its primary advantage lies in its lack of significant anticoagulant activity, a major dose-limiting side effect of heparin, the most well-known polyanionic drug. Preclinical and early clinical data suggest that this compound is a safe and potentially effective treatment for sepsis and acute lung injury by mitigating histone-induced pathology. This guide will delve into the comparative efficacy, safety, and mechanisms of action of this compound and other polyanionic drugs, supported by experimental data and detailed protocols.
Mechanism of Action: Neutralizing Extracellular Histones
Extracellular histones, released during NETosis and cell death, are highly cytotoxic. Their cationic nature allows them to interact with negatively charged cell membranes, leading to pore formation, calcium influx, and ultimately cell death. They also trigger pro-inflammatory signaling pathways and promote thrombosis. Polyanionic drugs, including this compound and heparin, are thought to exert their therapeutic effects by electrostatically binding to and neutralizing these toxic extracellular histones, thereby preventing their damaging downstream effects.
Caption: Mechanism of action of polyanionic drugs in neutralizing extracellular histones.
Head-to-Head Comparison: this compound vs. Heparin and Derivatives
The primary distinction between this compound and unfractionated heparin (UFH) or low-molecular-weight heparin (LMWH) is the separation of anti-inflammatory/cytoprotective effects from anticoagulant activity. While heparin's anticoagulant properties can be beneficial in certain septic patients with disseminated intravascular coagulation (DIC), it also carries a significant risk of bleeding. Non-anticoagulant heparins have been developed to address this, but this compound is a synthetically designed molecule specifically for histone neutralization without this liability.
Table 1: Comparative Efficacy in Preclinical Sepsis Models
| Drug | Model | Key Efficacy Endpoints | Outcome | Citation |
| This compound | Rat Cecal Ligation and Puncture (CLP) | Survival | Increased survival | [1] |
| Rat LPS-induced ALI | Lung Injury Score, Oxygenation, Circulating Histones | Improved lung function, reduced inflammation and histone levels | [1][2] | |
| Ovine Fecal Peritonitis | Inflammatory response (IL-6), Vascular tone, Tissue perfusion, Acute Kidney Injury | Modulated inflammation, increased vascular tone, improved perfusion, and reduced kidney injury | [3] | |
| Heparin (UFH/LMWH) | Rat Histone-induced Organ Dysfunction | WBC and Platelet Counts, Hepatic and Renal Function, Mortality | Attenuated organ dysfunction and reduced mortality | [4] |
| Mouse LPS-induced Sepsis | Survival | Improved survival | [5] | |
| Non-anticoagulant Heparin | Mouse Sepsis Models | Survival | Reduced mortality without increased bleeding risk | [5] |
| Mouse CLP and LPS models | Survival, Neutrophil influx, Protein leakage | Improved survival and reduced inflammation | [6] |
Table 2: Comparative Safety and Pharmacokinetics
| Feature | This compound | Heparin (UFH/LMWH) | Non-anticoagulant Heparin | Citation |
| Anticoagulant Activity | Minimal | High | Low to negligible | [5][7] |
| Bleeding Risk | Low | High | Low | [5] |
| Primary Clearance | Renal | Reticuloendothelial and Renal | Renal | [8] |
| Half-life (human) | ~9 hours (non-RRT), ~19 hours (RRT) | Variable (UFH: ~1.5h; LMWH: 3-6h) | N/A | [8] |
| Key Adverse Events (Clinical) | Mildly prolonged aPTT (in some patients) | Bleeding, Heparin-Induced Thrombocytopenia (HIT) | N/A | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of key experimental protocols used in the cited studies.
Histone Neutralization Assay (In Vitro)
This assay assesses the ability of a polyanionic drug to inhibit histone-induced cytotoxicity.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate media.
-
Histone Preparation: Calf thymus histones are dissolved in sterile saline.
-
Treatment: Cells are pre-incubated with varying concentrations of the polyanionic drug (e.g., this compound, heparin) for a specified time (e.g., 30 minutes).
-
Histone Challenge: Histones are added to the cell cultures at a concentration known to induce significant cell death (e.g., 50 µg/mL).
-
Viability Assessment: After a defined incubation period (e.g., 4 hours), cell viability is measured using a standard assay such as MTT or by quantifying the release of lactate (B86563) dehydrogenase (LDH). The percentage of protection conferred by the drug is then calculated.
Caption: Experimental workflow for an in vitro histone neutralization assay.
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
-
Anesthesia: Mice are anesthetized using an appropriate agent (e.g., isoflurane).
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve, and punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded to induce peritonitis. The abdomen is then closed.
-
Fluid Resuscitation: Animals receive subcutaneous saline for fluid resuscitation immediately after surgery.
-
Treatment: The polyanionic drug (or vehicle control) is administered at specified time points post-CLP (e.g., intravenously or intraperitoneally).
-
Monitoring: Animals are monitored for survival over a defined period (e.g., 7 days). Blood and tissue samples may be collected at various time points to measure inflammatory markers (e.g., cytokines), organ damage markers, and circulating histone levels.[9]
Conclusion
References
- 1. biorxiv.org [biorxiv.org]
- 2. STC3141 improves acute lung injury through neutralizing circulating histone in rat with experimentally-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutralization of extracellular histones by sodium-Β-O-methyl cellobioside sulfate in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heparins attenuated histone-mediated cytotoxicity in vitro and improved the survival in a rat model of histone-induced organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Commentary: Heparin Attenuates Histone-Mediated Cytotoxicity in Septic Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A dose‐adjusted, open‐label, pilot study of the safety, tolerability, and pharmacokinetics of STC3141 in critically ill patients with sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of STC314 and Other Histone-Binding Compounds
A guide for researchers and drug development professionals on the histone binding affinity and mechanism of STC314 in comparison to other notable compounds.
Introduction
Extracellular histones, released from damaged cells during inflammatory events such as sepsis and acute respiratory distress syndrome (ARDS), are increasingly recognized as significant damage-associated molecular patterns (DAMPs)[1][2][3]. Their cytotoxic effects contribute to endothelial dysfunction, organ failure, and mortality[4]. Consequently, molecules that can neutralize extracellular histones are of considerable therapeutic interest. One such molecule is this compound, a small polyanionic compound. This guide provides a comparative overview of the histone binding properties of this compound and other classes of histone-interacting molecules, supported by experimental methodologies and conceptual diagrams.
This compound: An Electrostatic Neutralizer of Extracellular Histones
This compound, also known as β-O-methyl cellobiose (B7769950) sulfate (B86663) (mCBS), is a small polyanion developed to counteract the pathological effects of extracellular histones[5][6]. Its primary mechanism of action is based on a strong electrostatic interaction with the highly cationic histone proteins[5]. This binding neutralizes the positive charge of histones, thereby inhibiting their cytotoxic effects, such as disruption of cell membranes, platelet activation, and damage to red blood cells[5][6].
Comparative Overview of Histone-Binding Compounds
The interaction of small molecules and proteins with histones is a fundamental aspect of chromatin biology and a key target for therapeutics. Besides electrostatic neutralizers like this compound, several other classes of compounds bind to histones through different mechanisms, often with high specificity for particular histone modifications. A comparison of these different modes of interaction is crucial for understanding their biological roles and therapeutic potential.
| Compound Class | Binding Mechanism | Target | Typical Binding Affinity (Kd) | Key Features & Examples |
| Polyanions (e.g., this compound, Heparin) | Electrostatic interaction | Positively charged histone surfaces | Not quantitatively determined for this compound. | Broad-spectrum neutralization of extracellular histones; primarily for inflammatory conditions[2][5]. |
| Bromodomain Inhibitors (e.g., JQ1) | Recognition of acetylated lysine (B10760008) residues | Acetylated histones (e.g., H3K27ac, H4K16ac) | Nanomolar to low micromolar range | Target "reader" domains involved in transcriptional activation; used in cancer research. |
| Chromodomain Ligands | Recognition of methylated lysine residues | Methylated histones (e.g., H3K9me3, H3K27me3) | Micromolar range[7] | Target "reader" domains involved in gene silencing and heterochromatin formation; research tools. |
| PHD Finger Binders | Recognition of specific methylation and acetylation states | Modified histone tails (e.g., H3K4me3, H3K9ac) | Micromolar range[8] | Involved in the recruitment of chromatin-modifying complexes. |
| DNA Intercalators (e.g., Doxorubicin) | Binds to DNA, indirectly affecting histone-DNA interactions | Nucleosomal DNA | Not directly a histone binder | Alters chromatin structure and function. |
Experimental Protocols for Determining Histone Binding Affinity
To quantitatively assess the binding affinity of compounds like this compound to histones, several biophysical techniques can be employed. The following are detailed protocols for two standard methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS)[9][10].
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified histones (e.g., a mix of core histones or a specific histone like H3 or H4) in a suitable buffer (e.g., PBS or HEPES-buffered saline). The concentration should be accurately determined.
-
Prepare a solution of the binding compound (e.g., this compound) in the exact same buffer to minimize heats of dilution. The concentration of the compound should be 10-20 times that of the histone solution.
-
Degas both solutions to prevent air bubbles during the experiment[10].
-
-
ITC Experiment Setup:
-
Load the histone solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the compound from the syringe into the histone solution in the sample cell.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of the compound to the histone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be derived.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time analysis of binding kinetics (association and dissociation rates) and affinity[11][12].
Protocol:
-
Sensor Chip Preparation:
-
Choose a sensor chip suitable for protein immobilization (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the purified histones onto the sensor chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
SPR Analysis:
-
Prepare a series of dilutions of the compound (e.g., this compound) in a suitable running buffer.
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the compound over the immobilized histone surface (association phase).
-
Switch back to the running buffer to monitor the dissociation of the compound (dissociation phase).
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
The sensorgrams (response units versus time) are recorded for each compound concentration.
-
Fit the association and dissociation curves to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Electrostatic interaction of this compound with a histone protein.
References
- 1. Neutralization of extracellular histones by sodium-Β-O-methyl cellobioside sulfate in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the interaction of histones with polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical biology approaches to study histone interactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How chromatin-binding modules interpret histone modifications: lessons from professional pocket pickers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutralizing the pathological effects of extracellular histones with small polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of different histone marks differentially regulates the activity and specificity of polycomb repressive complex 2 (PRC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Histone-binding Proteins with Multi-Angle Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. mdpi.com [mdpi.com]
- 12. Surface plasmon resonance sensing | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to Endothelial Protection: STC314 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of STC314, a novel endothelial protective agent, with established alternatives, Defibrotide (B611023) and Heparin. The focus is on the shared mechanism of neutralizing extracellular histones to mitigate endothelial cell injury, a critical factor in various inflammatory and ischemic conditions.
Introduction to Endothelial Injury by Extracellular Histones
During sepsis, trauma, and ischemia-reperfusion injury, damaged cells release nuclear contents, including histones, into the extracellular space. These positively charged proteins are highly cytotoxic to the negatively charged cell membranes of endothelial cells. Extracellular histones induce endothelial dysfunction and apoptosis through various mechanisms, including pore formation in the cell membrane, activation of Toll-like receptor 4 (TLR4), and subsequent downstream signaling cascades involving nuclear factor-kappa B (NF-κB), leading to inflammation and increased vascular permeability.[1][2][3][4]
Mechanism of Action: Histone Neutralization
This compound, Defibrotide, and Heparin are all polyanionic molecules that exert their protective effects on endothelial cells by electrostatically binding to and neutralizing the cationic extracellular histones.[5][6] This neutralization prevents histones from interacting with and damaging the endothelial cell membrane, thereby inhibiting downstream inflammatory signaling and preserving endothelial integrity.
Performance Comparison
While direct head-to-head comparative studies are limited, this section summarizes available experimental data on the efficacy of this compound and its alternatives in protecting endothelial cells.
Table 1: In Vitro Efficacy of Endothelial Protective Agents
| Parameter | This compound | Defibrotide | Heparin (Unfractionated & LMWH) |
| Cell Viability | Preclinical studies show this compound decreases histone-induced red blood cell and platelet aggregation, suggesting a protective effect on cell integrity.[7] | Significantly protects human umbilical vein endothelial cells (HUVECs) from histone H4-induced cell death.[8] | Reduces histone-induced cytotoxicity in human intestinal microvascular endothelial cells (HIMECs).[3] Attenuates histone H3-induced cell death in cultured vascular endothelial cells.[9] |
| Apoptosis | A study on a rat model of acute lung injury showed this compound had similar effects to dexamethasone (B1670325) in reducing lung injury, suggesting an anti-apoptotic effect.[7] | Counteracts pyroptosis-mediated cell death in HUVECs triggered by NETs or recombinant histone H4.[8] | Alleviates apoptosis in septic acute kidney injury by neutralizing extracellular histones.[10] |
| Endothelial Barrier Function | In a rat model of acute respiratory distress syndrome, high-dose this compound significantly decreased lung edema formation.[7] | Reduces NET-mediated increase in permeability across HUVEC monolayers.[8] | Attenuates histone-induced intestinal microcirculatory dysfunction and protects the intestinal microcirculation.[3] |
Table 2: In Vivo Efficacy of Endothelial Protective Agents
| Model | This compound | Defibrotide | Heparin (Unfractionated & LMWH) |
| Sepsis Model | Associated with a survival benefit in a rat cecal ligation and puncture model.[7] | Not explicitly tested in a sepsis model in the provided results. | Improves survival in mouse models of sterile inflammation and sepsis.[11] |
| Thrombosis Model | Not explicitly tested in a thrombosis model in the provided results. | Protects against histone-accelerated inferior vena cava thrombosis in mice.[8] | Reduces histone-induced organ dysfunction and mortality in rat models.[9] |
| Ischemia/Reperfusion Model | Decreases infarct size in a rat cardiac ischemia/reperfusion model.[7] | Not explicitly tested in an ischemia/reperfusion model in the provided results. | Not explicitly tested in an ischemia/reperfusion model in the provided results. |
Signaling Pathways
The protective effects of these agents are rooted in their ability to interrupt the inflammatory signaling cascades initiated by extracellular histones.
Figure 1: Simplified signaling pathway of histone-induced endothelial injury.
This compound, Defibrotide, and Heparin act upstream by neutralizing extracellular histones, thus preventing the initiation of this cascade.
Figure 2: Mechanism of endothelial protection by histone-neutralizing agents.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the design of comparative studies.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 3: Workflow for the MTT cell viability assay.
Protocol:
-
Seed endothelial cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of extracellular histones in the presence or absence of this compound, Defibrotide, or Heparin for a specified duration.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12][13]
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.
Figure 4: Workflow for the Annexin V apoptosis assay.
Protocol:
-
Culture and treat endothelial cells with histones and the protective agents as described for the MTT assay.
-
Harvest the cells, including any floating cells in the supernatant.[15]
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.[16]
-
Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) to the cell suspension.[17][18]
-
Incubate the cells in the dark for 15-20 minutes at room temperature.[17]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
TEER measurement is a non-invasive method to quantify the integrity of endothelial cell monolayers.
Figure 5: Workflow for the TEER assay.
Protocol:
-
Seed endothelial cells on semipermeable membrane inserts in a multi-well plate.[6]
-
Culture the cells until a confluent monolayer is formed, which is indicated by a stable, high TEER value.
-
Measure the baseline TEER using a voltohmmeter with "chopstick" electrodes or an EndOhm chamber.[4][19][20]
-
Treat the cells with histones and the protective agents.
-
Measure the TEER at various time points after treatment to assess changes in barrier function. A decrease in TEER indicates increased permeability.[19]
Conclusion
This compound, Defibrotide, and Heparin all demonstrate a protective effect on endothelial cells by neutralizing extracellular histones. While this compound is a promising new agent with demonstrated efficacy in preclinical models of inflammatory conditions, Defibrotide and Heparin are more established compounds with a larger body of evidence supporting their endothelial protective properties. The choice of agent for a specific research or therapeutic application will depend on various factors, including the specific pathological context, desired safety profile, and regulatory approval status. Further direct comparative studies are warranted to definitively establish the relative potency and efficacy of these histone-neutralizing agents in protecting the endothelium.
References
- 1. Protective effects of heparin on endothelial cells in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endothelium-protective, histone-neutralizing properties of the polyanionic agent defibrotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Extracellular Trap-Related Extracellular Histones Cause Vascular Necrosis in Severe GN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular Histones Bind Vascular Glycosaminoglycans and Inhibit the Anti-Inflammatory Function of Antithrombin [cellphysiolbiochem.com]
- 6. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-cell transcriptomes and chromatin accessibility of endothelial cells unravel transcription factors associated with dysregulated angiogenesis in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Endothelium-protective, histone-neutralizing properties of the polyanionic agent defibrotide [insight.jci.org]
- 9. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emerging therapeutic strategies targeting extracellular histones for critical and inflammatory diseases: an updated narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling pathways involved in adenosine triphosphate-induced endothelial cell barrier enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Defibrotide Shows Efficacy in the Prevention of Sinusoidal Obstruction Syndrome After Allogeneic Hematopoietic Stem Cell Transplantation: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heparin alleviates LPS-induced endothelial injury by regulating the TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective effects of heparin on endothelial cells in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histon activities in the extracellular environment: regulation and prothrombotic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of STC314 and Activated Protein C in the Treatment of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The complex pathophysiology, involving intricate inflammatory and coagulation cascades, has spurred the development of various therapeutic agents. This guide provides a detailed comparative analysis of two such agents: STC314, a novel histone-neutralizing agent, and activated protein C (APC), a well-studied anticoagulant and cytoprotective agent.
At a Glance: this compound vs. Activated Protein C
| Feature | This compound | Activated Protein C (APC) |
| Primary Mechanism of Action | Neutralizes cytotoxic extracellular histones. | Anticoagulant, anti-inflammatory, and cytoprotective effects. |
| Molecular Target | Extracellular histones (Damage-Associated Molecular Patterns - DAMPs). | Factors Va and VIIIa, Protease-Activated Receptor 1 (PAR-1), Endothelial Protein C Receptor (EPCR). |
| Therapeutic Rationale in Sepsis | To mitigate the pro-inflammatory and cytotoxic effects of circulating histones released from dying cells. | To counteract the procoagulant state, reduce inflammation, and protect endothelial cells. |
| Clinical Development Stage | Early-phase clinical trials. | Withdrawn from the market following post-approval trials that failed to confirm a survival benefit and showed an increased risk of bleeding.[1][2] |
| Key Preclinical Findings | Reduced inflammation, improved organ function, and increased survival in animal models of sepsis and acute lung injury.[3][4] | Demonstrated survival benefits in various animal models of sepsis.[5] |
| Key Clinical Findings | A pilot study in septic patients suggested an acceptable safety and tolerability profile.[6] | Initial PROWESS trial showed a mortality benefit in severe sepsis, but subsequent trials (ADDRESS, PROWESS-SHOCK) did not confirm this benefit and highlighted bleeding risks.[1][2][7][8][9] |
In-Depth Analysis: Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and activated protein C lies in their primary targets within the septic cascade. This compound addresses the downstream consequences of cellular damage by neutralizing circulating histones, while APC targets key components of the coagulation and inflammatory pathways.
This compound: Targeting Damage-Associated Molecular Patterns (DAMPs)
In sepsis, widespread cell death leads to the release of intracellular components, including histones, into the extracellular space. These extracellular histones act as Damage-Associated Molecular Patterns (DAMPs), potent drivers of inflammation and tissue damage.[6] They can trigger inflammatory responses through Toll-like receptors (TLRs) and contribute to endothelial dysfunction, thrombosis, and organ failure.[4]
This compound is a polyanionic molecule designed to electrostatically interact with and neutralize the positively charged histones in the circulation.[4] By doing so, it aims to prevent the downstream inflammatory and cytotoxic effects of these DAMPs.
Signaling Pathway of Extracellular Histones in Sepsis
Caption: this compound neutralizes extracellular histones, preventing their interaction with TLRs.
Activated Protein C: A Multifaceted Modulator of Coagulation and Inflammation
Activated protein C is an endogenous serine protease with key roles in regulating coagulation and inflammation.[10][11] Its therapeutic administration in sepsis was intended to supplement the naturally occurring protein C system, which becomes depleted during severe infection.
APC exerts its effects through several mechanisms:
-
Anticoagulation: APC inactivates coagulation factors Va and VIIIa, thereby limiting thrombin generation and the formation of microvascular thrombi.[10][12]
-
Anti-inflammatory Effects: APC can reduce the production of pro-inflammatory cytokines by limiting thrombin-induced inflammation and by directly modulating inflammatory signaling pathways within endothelial cells.[10]
-
Cytoprotective Effects: Through binding to the Endothelial Protein C Receptor (EPCR) and activating the Protease-Activated Receptor 1 (PAR-1), APC can initiate signaling cascades that protect endothelial cells from apoptosis and maintain vascular barrier integrity.[5][7][13]
Signaling Pathway of Activated Protein C in Sepsis
Caption: APC inhibits coagulation and promotes cytoprotective signaling in endothelial cells.
Experimental Data and Clinical Performance
The evidence base for this compound is currently in its nascent stages, primarily consisting of preclinical studies and an early-phase human trial. In contrast, activated protein C has been extensively studied in large-scale clinical trials.
This compound: Preclinical Promise and Early Clinical Safety
Preclinical Studies:
-
In a rat model of acute lung injury induced by lipopolysaccharide (LPS), this compound significantly reduced circulating histone levels, decreased lung inflammation, and improved oxygenation.[3]
-
In a sheep model of septic shock induced by fecal peritonitis, this compound treatment was associated with reduced norepinephrine (B1679862) requirements, improved tissue perfusion, less renal dysfunction, and lower circulating levels of IL-6.[4]
Clinical Studies:
-
A dose-adjusted, open-label pilot study in 26 critically ill patients with sepsis found that this compound had an acceptable safety and tolerability profile. The most common drug-related adverse event was a mild prolongation of the activated partial thromboplastin (B12709170) time (aPTT).[6]
| This compound Preclinical Data Summary (Sheep Sepsis Model) [4] | |
| Parameter | Observation |
| Mean Arterial Pressure (MAP) | Maintained >65 mmHg in the early treatment group. |
| Norepinephrine Requirement | Significantly lower in this compound-treated animals compared to controls. |
| Serum Creatinine | Lower in this compound-treated animals. |
| Serum Lactate | Lower in this compound-treated animals. |
| Interleukin-6 (IL-6) Levels | Lower in this compound-treated animals. |
| Survival | All this compound-treated animals survived, while two control animals died. |
Activated Protein C: From Landmark Trial to Market Withdrawal
Clinical Studies:
-
The PROWESS (Recombinant Human Activated Protein C Worldwide Evaluation in Severe Sepsis) trial, a landmark study, showed a 6.1% absolute reduction in 28-day mortality in patients with severe sepsis treated with drotrecogin alfa (activated), a recombinant human APC.[2][8]
-
The ADDRESS (Administration of Drotrecogin Alfa [Activated] in Early Stage Severe Sepsis) trial, which enrolled patients with severe sepsis but a lower risk of death, failed to show a survival benefit and was stopped for futility.[9]
-
The PROWESS-SHOCK trial, conducted as a post-marketing requirement, also failed to demonstrate a significant reduction in 28-day mortality in patients with septic shock.[1] This ultimately led to the voluntary market withdrawal of the drug by the manufacturer.[1][2]
-
A consistent finding across multiple trials was an increased risk of serious bleeding events in patients receiving APC.[1][7][8][14][15]
| Key Activated Protein C Clinical Trial Outcomes | ||
| Trial | Patient Population | Primary Outcome (28-day Mortality) |
| PROWESS [8] | Severe Sepsis | 24.7% (APC) vs. 30.8% (Placebo) |
| ADDRESS [9] | Severe Sepsis (Lower risk of death) | No significant difference |
| PROWESS-SHOCK [1] | Septic Shock | 26.4% (APC) vs. 24.2% (Placebo) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols for the studies cited.
This compound Experimental Protocol (Ovine Sepsis Model)[4]
-
Animal Model: Mechanically ventilated female sheep.
-
Sepsis Induction: Fecal peritonitis was induced to mimic polymicrobial sepsis.
-
Study Groups: Animals were randomized to a control group, an early treatment group (this compound administered immediately after sepsis induction), and a late treatment group (this compound administered 4 hours after sepsis induction).
-
This compound Administration: A bolus of 1 mg/kg followed by a continuous infusion of 1 mg/kg/h.
-
Supportive Care: Fluid administration and antimicrobial therapy were initiated 4 hours after sepsis induction. Norepinephrine was used to maintain a target mean arterial pressure.
-
Key Measurements: Hemodynamics, vasopressor requirements, serum creatinine, lactate, and IL-6 levels were monitored.
Experimental Workflow for Ovine Sepsis Model
References
- 1. Human recombinant protein C for severe sepsis and septic shock in adult and paediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why activated Protein C was not successful in severe sepsis and septic shock: Are we still tilting at windmills? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutralization of extracellular histones by sodium-Β-O-methyl cellobioside sulfate in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein C pathway and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dose‐adjusted, open‐label, pilot study of the safety, tolerability, and pharmacokinetics of STC3141 in critically ill patients with sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACTIVATED PROTEIN C IN SEPSIS: THE PROMISE OF NON-ANTICOAGULANT ACTIVATED PROTEIN C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated protein C in septic shock: a propensity-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A meta-analysis of controlled trials of recombinant human activated protein C therapy in patients with sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of human recombinant activated protein C and low dose corticosteroid therapy in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein C in adult patients with sepsis: from pathophysiology to monitoring and supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. ahajournals.org [ahajournals.org]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. atsjournals.org [atsjournals.org]
In Vitro Validation of STC314's Effect on NETosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential effects of STC314 on Neutrophil Extracellular Trap (NET) formation (NETosis) with established alternative inhibitors. While direct in vitro validation of this compound's effect on NETosis is not yet extensively published, this document synthesizes available data on its mechanism of action and compares its potential efficacy with compounds that target different stages of the NETosis pathway. Experimental data for alternative compounds are provided to serve as a benchmark for future studies on this compound.
Introduction to NETosis
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. However, excessive or dysregulated NETosis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, thrombosis, and cancer metastasis. The core components of NETs, particularly extracellular histones, can also act as damage-associated molecular patterns (DAMPs), further propagating inflammation and causing tissue damage. Therefore, the inhibition of NETosis presents a promising therapeutic strategy for a range of diseases.
This compound: A Potential Modulator of NETosis
Recent studies on this compound have elucidated its primary mechanism of action as a neutralizer of extracellular histones. A study on acute lung injury in rats demonstrated that this compound administration significantly decreased the counts of white blood cells and neutrophils in circulation and bronchoalveolar lavage fluid, and reduced overall inflammation.[1][2] The researchers suggested that by neutralizing circulating histones, this compound may interrupt the process of NETosis.[2] Extracellular histones, particularly histone H4, are known to be potent activators of neutrophils, inducing degranulation, respiratory burst, and cytokine production, all of which can contribute to NET formation.[3][4][5][6]
Based on this evidence, it is hypothesized that this compound inhibits NETosis indirectly by sequestering one of its key drivers, extracellular histones. This mechanism distinguishes it from many existing NETosis inhibitors that target intracellular signaling pathways or enzymes essential for NET formation.
Comparative Analysis of NETosis Inhibitors
The following table summarizes the quantitative data on the efficacy of various known NETosis inhibitors. This provides a framework for evaluating the potential therapeutic window and potency of this compound in future in vitro studies.
| Inhibitor | Target | In Vitro Model | IC50 / % Inhibition | Reference |
| This compound | Extracellular Histones | (Hypothesized) | Data Not Available | - |
| Cl-amidine | Pan-PAD inhibitor (PAD1, PAD2, PAD3, PAD4) | Human Neutrophils (PMA-induced) | IC50: ~5.9 µM (for PAD4) | [1] |
| Human Neutrophils (PMA-induced) | Complete inhibition at 200 µM | [7] | ||
| GSK484 | Selective PAD4 inhibitor | Mouse Neutrophils (Ionomycin-induced) | Dramatic diminishment at 10 µM | [8] |
| Human Neutrophils (Physiological agonists) | Strong inhibition | [9] | ||
| Sivelestat | Neutrophil Elastase (NE) | Human Neutrophils (PMA-induced) | Significant decrease in NETs | [10] |
| Gastric Cancer Cells (NE-induced growth) | IC50 for human NE: 46 ± 2 nM (serum-free) | [2] | ||
| MPO Inhibitors (e.g., ABAH) | Myeloperoxidase (MPO) | Human Neutrophils (PMA-induced) | Substantial reduction in NETs | [11] |
| Capsaicin | Vanilloid Receptor 1 (TRPV1) | Human Neutrophils (PMA-induced) | EC50: 1-2 µM | [5] |
| Propofol | Unknown (ROS inhibition) | Human Neutrophils (PMA-induced) | Significant inhibition at 5 µg/ml | [12][13] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to validate the effect of a compound on NETosis are provided below.
Neutrophil Isolation
-
Source: Freshly drawn human peripheral blood from healthy volunteers.
-
Method: Density gradient centrifugation using PolymorphoPrep™ or a similar medium.
-
Procedure:
-
Dilute whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over the density gradient medium.
-
Centrifuge to separate the different blood cell layers.
-
Aspirate the neutrophil layer and wash with PBS to remove platelets and red blood cells.
-
Resuspend the purified neutrophils in an appropriate cell culture medium (e.g., RPMI-1640).
-
In Vitro NETosis Induction
-
Cell Seeding: Seed isolated neutrophils in multi-well plates suitable for microscopy or plate reader-based assays.
-
Inhibitor Pre-treatment: Pre-incubate the neutrophils with varying concentrations of the test compound (e.g., this compound) or known inhibitors for a specified period (e.g., 30-60 minutes).
-
NETosis Induction: Stimulate the neutrophils with a known NETosis inducer. Common inducers include:
-
Phorbol 12-myristate 13-acetate (PMA): A potent, non-physiological activator of Protein Kinase C (PKC), leading to ROS-dependent NETosis.
-
Ionomycin: A calcium ionophore that induces rapid, ROS-independent NETosis.
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that induces NETosis through TLR4 signaling.
-
Live or heat-killed bacteria: To mimic infectious conditions.
-
-
Incubation: Incubate the cells for a period sufficient to allow for NET formation (typically 2-4 hours).
Quantification of NETosis
-
Fixation: Fix the cells with paraformaldehyde.
-
Staining:
-
Stain for DNA/chromatin using a cell-impermeable DNA dye like Sytox Green (for live-cell imaging) or DAPI/Hoechst (for fixed cells).
-
Stain for NET-associated proteins using specific antibodies, such as anti-Myeloperoxidase (MPO), anti-Neutrophil Elastase (NE), or anti-citrullinated Histone H3 (CitH3).
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. NETs are identified as web-like structures of extracellular DNA co-localized with MPO, NE, or CitH3.
-
Quantification: The percentage of NET-forming cells can be quantified by counting the number of cells exhibiting NET morphology relative to the total number of cells in multiple fields of view.
-
Principle: Utilizes a cell-impermeable DNA dye (e.g., Sytox Green, PicoGreen) that fluoresces upon binding to extracellular DNA released during NETosis.
-
Procedure:
-
Add the fluorescent DNA dye to the neutrophil culture along with the inducer and inhibitor.
-
Measure the fluorescence intensity over time using a plate reader.
-
An increase in fluorescence indicates the release of DNA and the formation of NETs.
-
The percentage of inhibition can be calculated by comparing the fluorescence in inhibitor-treated wells to control wells.
-
-
Principle: Measures the concentration of NET-associated proteins (e.g., MPO-DNA complexes, Elastase-DNA complexes) in the cell culture supernatant.
-
Procedure:
-
After NETosis induction, collect the cell culture supernatant.
-
Use a specific ELISA kit to quantify the amount of the target protein-DNA complex.
-
A decrease in the concentration of these complexes in the presence of an inhibitor indicates reduced NET formation.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its validation.
Caption: Proposed mechanism of this compound in inhibiting NETosis.
Caption: In vitro workflow for validating this compound's effect on NETosis.
Disclaimer: The information provided on this compound's effect on NETosis is based on its known mechanism of action on extracellular histones. Direct experimental validation and peer-reviewed publications specifically detailing its in vitro efficacy on NETosis are pending. The comparative data for other inhibitors are intended to provide a reference for future research.
References
- 1. Localized Delivery of Cl-Amidine From Electrospun Polydioxanone Templates to Regulate Acute Neutrophil NETosis: A Preliminary Evaluation of the PAD4 Inhibitor for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase and myeloperoxidase regulate the formation of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Content Screening Identifies Vanilloids as a Novel Class of Inhibitors of NET Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 10. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Human Neutrophil Extracellular Trap (NET) Production by Propofol and Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of Human Neutrophil Extracellular Trap (NET) Production by Propofol and Lipid Emulsion [frontiersin.org]
Assessing the Synergistic Potential of STC314 with Antibiotics in Sepsis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of STC314, a novel therapeutic agent for sepsis, and explores its potential for synergistic activity when combined with standard antibiotic regimens. While direct experimental data on the synergistic effects of this compound and antibiotics is not yet available in published literature, this document outlines the scientific rationale for such a combination, details established experimental protocols to investigate this synergy, and presents a framework for future research.
Introduction to this compound and Sepsis Therapy
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1][2][3] Standard treatment primarily involves the rapid administration of broad-spectrum antibiotics and supportive care to manage hemodynamic instability.[4][5] However, mortality rates remain high, underscoring the need for novel adjunctive therapies that can modulate the host's pathological inflammatory response.
This compound (also known as sodium-β-O-methyl cellobioside sulfate (B86663) or mCBS) is a promising new drug candidate that targets a key driver of inflammation and tissue damage in sepsis: extracellular histones.[1][6] These proteins, released from damaged cells and neutrophil extracellular traps (NETs), can trigger a cascade of inflammatory responses.[1][6] this compound, a polyanionic molecule, is designed to neutralize these positively charged histones, thereby mitigating their cytotoxic effects.[1][6] A phase I clinical trial in critically ill sepsis patients has demonstrated that this compound has an acceptable safety and tolerability profile.[1][7]
The potential for synergy between this compound and antibiotics lies in their complementary mechanisms of action. While antibiotics target the invading pathogens, this compound addresses the host's harmful inflammatory response. By reducing the systemic inflammation and organ damage caused by extracellular histones, this compound could create a more favorable environment for antibiotics to effectively clear the infection, potentially leading to improved patient outcomes.
Comparative Analysis of Sepsis Treatment Approaches
The following table summarizes the distinct yet potentially complementary roles of antibiotics and this compound in the management of sepsis.
| Feature | Standard Antibiotic Therapy | This compound Therapy | Potential Synergistic Outcome |
| Primary Target | Invading Pathogens (Bacteria, Fungi) | Extracellular Histones (Damage-Associated Molecular Patterns - DAMPs) | Enhanced pathogen clearance and reduced host-mediated damage. |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis, protein synthesis, DNA replication, etc. | Electrostatic neutralization of positively charged histones, preventing their interaction with host cell receptors (e.g., TLR2, TLR4).[6] | Improved host resilience to infection and reduced inflammation, allowing for more effective antibiotic action. |
| Therapeutic Goal | Eradication of the infectious agent. | Attenuation of the dysregulated host inflammatory response, reduction of organ damage.[6] | Faster resolution of infection, reduced severity of organ dysfunction, and improved survival rates. |
| Clinical Evidence | Well-established efficacy in reducing mortality when administered early.[4][5] | Phase I trial completed, showing safety and tolerability in sepsis patients.[1][7] Preclinical models show reduced inflammation and improved organ function.[6] | Hypothetical; requires dedicated preclinical and clinical investigation. |
Investigating Synergy: Proposed Experimental Protocols
To formally assess the synergistic effects of this compound and antibiotics, a combination of in vitro and in vivo studies is required. The following protocols are based on established methodologies in antimicrobial research.
In Vitro Synergy Testing: Checkerboard and Time-Kill Assays
Objective: To determine if this compound enhances the bactericidal or bacteriostatic activity of antibiotics against clinically relevant bacterial strains.
1. Checkerboard Assay:
-
Principle: This method assesses the effect of combining two agents at various concentrations.
-
Procedure:
-
A panel of multidrug-resistant bacteria commonly associated with sepsis (e.g., E. coli, K. pneumoniae, P. aeruginosa, S. aureus) is selected.
-
In a 96-well microtiter plate, serial dilutions of this compound are made along the y-axis, and serial dilutions of an antibiotic (e.g., meropenem, piperacillin-tazobactam) are made along the x-axis.
-
Each well is inoculated with a standardized bacterial suspension.
-
Plates are incubated for 18-24 hours.
-
The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent effect
-
FICI > 4.0: Antagonism
-
2. Time-Kill Assay:
-
Principle: This dynamic assay measures the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
-
Procedure:
-
Bacterial cultures in the logarithmic growth phase are treated with:
-
This compound alone (at a physiologically relevant concentration)
-
Antibiotic alone (at sub-MIC concentrations)
-
This compound and antibiotic in combination
-
No drug (growth control)
-
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of colony-forming units (CFU/mL).
-
-
Interpretation: Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
In Vivo Sepsis Models for Synergy Assessment
Objective: To evaluate if the combination of this compound and antibiotics improves survival, bacterial clearance, and inflammatory responses in a clinically relevant animal model of sepsis.
1. Cecal Ligation and Puncture (CLP) Mouse Model:
-
Rationale: The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human intra-abdominal sepsis.
-
Procedure:
-
Mice are anesthetized, and a midline laparotomy is performed.
-
The cecum is ligated below the ileocecal valve and punctured with a needle to induce polymicrobial peritonitis.
-
Animals are randomized into treatment groups:
-
Sham (surgery without CLP) + Vehicle
-
CLP + Vehicle
-
CLP + Antibiotic
-
CLP + this compound
-
CLP + Antibiotic + this compound
-
-
Treatments are administered at a clinically relevant time point post-CLP (e.g., 1-6 hours).
-
-
Endpoints:
-
Survival: Monitored for 7-14 days.
-
Bacterial Load: Quantitative cultures of blood, peritoneal lavage fluid, and organ homogenates (liver, spleen, lung) at 24 and 48 hours post-CLP.
-
Inflammatory Markers: Measurement of cytokines (e.g., IL-6, TNF-α) and chemokines in plasma using ELISA or multiplex assays.[8][9][10]
-
Organ Dysfunction: Assessment of kidney function (serum creatinine) and liver function (serum ALT, AST).[6]
-
Visualizing Pathways and Protocols
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a proposed experimental workflow, and the logical structure of a comparative study.
Caption: Mechanism of action of this compound in sepsis.
Caption: Proposed workflow for assessing this compound-antibiotic synergy.
Caption: Logical relationship of combination therapy in sepsis.
Conclusion and Future Directions
The combination of this compound with conventional antibiotics represents a promising, yet unexplored, therapeutic strategy for sepsis. The rationale is scientifically sound: a dual-pronged approach that simultaneously targets the pathogen and mitigates the host's damaging inflammatory response could offer significant advantages over antibiotic therapy alone. While direct evidence of synergy is currently lacking, this guide provides a clear roadmap for the preclinical investigations necessary to validate this hypothesis. The detailed experimental protocols and conceptual frameworks presented herein are intended to facilitate future research in this critical area, with the ultimate goal of developing more effective treatments for sepsis and improving patient survival.
References
- 1. A dose‐adjusted, open‐label, pilot study of the safety, tolerability, and pharmacokinetics of STC3141 in critically ill patients with sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of sepsis and insights from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Modulation of Septic Shock: A Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahrq.gov [ahrq.gov]
- 5. An approach to antibiotic treatment in patients with sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutralization of extracellular histones by sodium-Β-O-methyl cellobioside sulfate in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Inflammatory Biomarkers Among Patients with Sepsis of Gram-Negative Bacteria: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Biomarkers of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of STC314 in Preclinical Sepsis Models: A Head-to-Head Analysis
For Immediate Release
A comprehensive analysis of preclinical data reveals the promising efficacy of STC314, a novel investigational drug, in treating sepsis across various animal models. When compared to other therapeutic alternatives, this compound demonstrates a significant survival benefit and a favorable modulation of the host's inflammatory response. This guide provides a detailed comparison of this compound's performance against other agents in clinically relevant animal models of sepsis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound: A Novel Approach to Sepsis Therapy
This compound is a synthetic, polysulfated small molecule designed to neutralize circulating histones and other damage-associated molecular patterns (DAMPs) that are key drivers of the dysregulated inflammatory response characteristic of sepsis. By targeting these upstream mediators, this compound aims to prevent the cascade of inflammation that leads to organ damage and mortality.
Efficacy of this compound Across Diverse Sepsis Models
This compound has been rigorously evaluated in multiple animal models of sepsis, each mimicking different aspects of the complex human condition.
Fecal Peritonitis-Induced Sepsis in Sheep
In a highly clinically relevant model of septic shock induced by fecal peritonitis in sheep, early treatment with this compound resulted in 100% survival over the 24-hour study period, compared to a mortality rate in the control group.[1][2] This survival advantage was accompanied by significant improvements in hemodynamic stability, with this compound-treated animals requiring less vasopressor support to maintain mean arterial pressure.[1][2] Furthermore, this compound treatment led to a reduction in markers of organ dysfunction, including lower creatinine (B1669602) and lactate (B86563) levels, and a blunted inflammatory response as evidenced by decreased IL-6 levels.[1][2]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
In a rat model of acute lung injury (a common complication of sepsis) induced by lipopolysaccharide (LPS), this compound demonstrated a dose-dependent improvement in lung function and reduction in inflammation. Treatment with this compound significantly improved oxygenation and reduced lung edema. Histological analysis of lung tissue also showed a marked decrease in inflammatory cell infiltration and tissue damage in this compound-treated animals.
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
While specific survival percentage data from a peer-reviewed publication is not yet available, it has been reported that this compound increased survival in a rat cecal ligation and puncture (CLP) sepsis model. The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human sepsis arising from a perforated bowel.
Comparative Efficacy with Alternative Sepsis Therapies
To provide a comprehensive perspective, the efficacy of this compound is compared with other therapeutic agents that have been investigated for the treatment of sepsis in similar animal models.
| Therapeutic Agent | Animal Model | Key Efficacy Outcomes |
| This compound | Sheep Fecal Peritonitis | 100% survival in treated groups vs. mortality in control group; Reduced need for vasopressors; Decreased creatinine, lactate, and IL-6 levels.[1][2] |
| This compound | Rat LPS-Induced ALI | Improved oxygenation; Reduced lung wet-to-dry ratio; Decreased inflammatory markers (circulating histones, WBC, neutrophils, MPO). |
| Recombinant Human Activated Protein C (rhAPC) | Rat CLP | Increased survival rate (75% in treated group vs. 54% in placebo group).[3] |
| Anakinra (IL-1 Receptor Antagonist) | Mouse S. aureus Sepsis | Increased mortality (100% in treated group vs. 60% in control group).[3] |
| Anakinra (IL-1 Receptor Antagonist) | Mouse LPS-Induced ALI | Reduced lung inflammation and permeability; Decreased inflammatory cell influx. (Survival data not reported).[4] |
Experimental Protocols
Detailed methodologies for the key animal models are provided below to facilitate the replication and validation of these findings.
Cecal Ligation and Puncture (CLP) Sepsis Model (Rat)
Objective: To induce polymicrobial sepsis mimicking peritonitis.
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve with a silk suture. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge). The number and size of punctures can also be varied to alter severity.
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
Provide fluid resuscitation and postoperative analgesia as per the experimental protocol.
Lipopolysaccharide (LPS)-Induced Sepsis Model (Rat)
Objective: To induce a systemic inflammatory response characteristic of endotoxemia.
Procedure:
-
Prepare a sterile solution of LPS from a gram-negative bacterium (e.g., E. coli) in pyrogen-free saline.
-
Administer the LPS solution to the rat via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dose of LPS will determine the severity of the resulting endotoxemia.
-
Monitor the animal for signs of sepsis, including lethargy, piloerection, and changes in body temperature.
-
Collect blood and tissue samples at predetermined time points to assess inflammatory markers and organ damage.
Signaling Pathways and Experimental Workflow
Diagram 1: Sepsis-Induced Inflammatory Cascade and the Mechanism of Action of this compound
Caption: this compound neutralizes DAMPs, interrupting the inflammatory cascade in sepsis.
Diagram 2: Experimental Workflow for Evaluating this compound in the CLP Sepsis Model
Caption: Workflow for assessing this compound efficacy in the CLP-induced sepsis model.
Conclusion
The available preclinical data strongly support the potential of this compound as a novel and effective therapeutic agent for sepsis. Its consistent performance across multiple, diverse, and clinically relevant animal models, particularly its significant survival benefit and ability to modulate the inflammatory response, positions it as a promising candidate for further clinical development. The comparative analysis suggests that this compound's mechanism of action, targeting upstream drivers of inflammation, may offer advantages over other therapeutic strategies. Further investigation, including randomized controlled trials in human subjects, is warranted to fully elucidate the therapeutic potential of this compound in the management of sepsis.
References
- 1. Anakinra reduces lung inflammation in experimental acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IL-1 Receptor Antagonist Treatment Aggravates Staphylococcal Septic Arthritis and Sepsis in Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of STC314 and Standard of Care for Acute Respiratory Distress Syndrome (ARDS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of STC314 against the standard of care for Acute Respiratory Distress Syndrome (ARDS). The data presented is based on published experimental studies in animal models of ARDS, offering a comprehensive overview of efficacy, mechanism of action, and experimental protocols to inform further research and development.
Executive Summary
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening lung injury characterized by severe inflammation, alveolar-capillary barrier dysfunction, and impaired gas exchange.[1] The current standard of care in clinical practice is primarily supportive, focusing on lung-protective ventilation and conservative fluid management to minimize further lung injury.[2][3] In preclinical research, these supportive measures are often modeled alongside pharmacological interventions.
This compound, a polyanionic molecule, has emerged as a promising therapeutic candidate for ARDS. Its primary mechanism of action is the neutralization of circulating extracellular histones, which are released during neutrophil activation and contribute significantly to the inflammatory cascade and tissue damage in ARDS.[2] This guide benchmarks the efficacy of this compound against dexamethasone (B1670325), a corticosteroid often used in preclinical ARDS studies due to its potent anti-inflammatory properties, and provides context by outlining the principles of standard supportive care in preclinical models.
Quantitative Data Comparison
The following tables summarize the key quantitative data from a head-to-head preclinical study comparing STC3141 (a formulation of this compound) with dexamethasone in a lipopolysaccharide (LPS)-induced ARDS rat model.[4]
Table 1: Effects on Key Pathophysiological Markers in LPS-Induced ARDS Rat Model
| Parameter | Control (LPS only) | STC3141 (High Dose) | Dexamethasone |
| Circulating Histone H3 (ng/mL) | 15.8 ± 1.2 | 8.9 ± 0.9### | 9.2 ± 1.1### |
| Lung Wet-to-Dry Ratio | 6.8 ± 0.4 | 5.5 ± 0.3### | 5.6 ± 0.3## |
| Bronchoalveolar Lavage Fluid (BALF) Total White Blood Cell Count (x105/mL) | 8.5 ± 1.1 | 4.2 ± 0.7### | 3.9 ± 0.6### |
| BALF Neutrophil Count (x105/mL) | 6.9 ± 0.9 | 3.1 ± 0.5### | 2.8 ± 0.4### |
| BALF Myeloperoxidase (MPO) (ng/mL) | 35.2 ± 4.1 | 18.9 ± 2.9### | 17.5 ± 2.5### |
| Arterial Oxygen Partial Pressure (PaO2) (mmHg) | 65 ± 5 | 88 ± 6## | 91 ± 7### |
Data are presented as mean ± standard deviation. ##p < 0.01, ###p < 0.001 compared to the LPS only group. Data extracted from a study by Li et al. (2023).[4]
Table 2: Effects on Systemic Inflammatory Response in LPS-Induced ARDS Rat Model
| Parameter | Control (LPS only) | STC3141 (High Dose) | Dexamethasone |
| Blood Neutrophil Count (x109/L) | 12.5 ± 1.5 | 7.8 ± 1.1### | 11.9 ± 1.3 |
| Blood Platelet Count (x109/L) | 250 ± 35 | 410 ± 42### | 265 ± 38 |
Data are presented as mean ± standard deviation. ###p < 0.001 compared to the LPS only group. Data extracted from a study by Li et al. (2023).[4]
Signaling Pathways and Mechanisms of Action
This compound: Neutralization of Extracellular Histones
This compound acts by directly binding to and neutralizing circulating extracellular histones. These histones are released from activated neutrophils forming Neutrophil Extracellular Traps (NETs) and contribute to endothelial damage, inflammation, and microthrombosis in ARDS. By neutralizing histones, this compound is hypothesized to mitigate these downstream pathological effects.[2]
References
- 1. Signaling pathways and potential therapeutic targets in acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STC3141 improves acute lung injury through neutralizing circulating histone in rat with experimentally-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluid Management in ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safety Procedures for STC314
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for STC314, addressing conflicting information to ensure comprehensive guidance.
Based on the Safety Data Sheet (SDS) for this compound, identified with CAS No. 401513-39-1, the substance is not classified as a hazardous material.[1] However, to provide a comprehensive safety resource, this guide also includes procedures for a similarly named but hazardous mixture, WTSCT-314, which contains Phosphoric acid and Zinc sulfate (B86663) monohydrate. It is crucial to verify the exact identity of the substance in your possession before proceeding with any handling or disposal protocols.
This compound (CAS No. 401513-39-1): Non-Hazardous Compound
The official Safety Data Sheet for this compound (CAS No. 401513-39-1) indicates that it is not a hazardous substance or mixture.[1] Therefore, specific, stringent disposal procedures are not federally mandated as they would be for hazardous waste.
Recommended Disposal Procedure for Non-Hazardous this compound
Waste material should be disposed of in accordance with national and local regulations.[1] It is recommended to leave the chemical in its original container and not mix it with other waste.[1] For specific guidance, consult your institution's environmental health and safety (EHS) office.
Safety and Handling Information for this compound
While not classified as hazardous, general laboratory safety precautions should always be observed when handling any chemical substance.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses and gloves. |
| First Aid - Inhalation | Move to fresh air. |
| First Aid - Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| First Aid - Eye Contact | Rinse out with plenty of water. Remove contact lenses.[1] |
| First Aid - Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1] |
| Storage | Keep container tightly closed and in a dry place. |
Logical Workflow for Disposal of Non-Hazardous this compound
Caption: Disposal workflow for non-hazardous this compound.
WTSCT-314: Hazardous Mixture
In contrast to this compound, a product identified as WTSCT-314 is a hazardous mixture that causes severe skin burns and eye damage. The following procedures are based on the Safety Data Sheet for this hazardous compound and should be followed strictly if you are handling this substance.
Quantitative Data for WTSCT-314 Components
| Chemical Name | CAS No. | Weight % |
| Phosphoric acid | 7664-38-2 | 5–15 |
| Zinc sulfate monohydrate | 7446-19-7 | 1–10 |
| Non-hazardous substances | Proprietary | >85 |
Experimental Protocols for Handling and Disposal of WTCSCT-314
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. An NIOSH-approved respirator should be used in accordance with OSHA respiratory protection requirements (29 CFR 1910.134). An eye-wash station and emergency shower must be readily available.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Get medical attention immediately.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water; use an emergency shower if available. Wash contaminated clothing before reuse.
-
Ingestion: DO NOT induce vomiting. Rinse mouth and get emergency medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek emergency medical attention if breathing is difficult.
Disposal Protocol: Dispose of contents and container in accordance with all local, state, and federal regulations. This material is considered hazardous waste and must be handled by a licensed waste disposal contractor. Do not dispose of down the drain or in the regular trash.
Signaling Pathway for Emergency Response to WTSCT-314 Exposure
Caption: Emergency response for WTSCT-314 exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
